1-Phenylproline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2S)-1-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
ZZMSDLWVAMNVOD-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (2S)-1-Phenylpyrrolidine-2-carboxylic Acid
This technical guide provides an in-depth analysis of (2S)-1-phenylpyrrolidine-2-carboxylic acid , commonly known as
Part 1: Chemical Identity & Profile[2][3]
-Phenyl-L-proline is a rigid, chiral amino acid derivative where the secondary amine of the pyrrolidine ring is arylated. Unlike native L-proline, it lacks the N-H bond required for enamine catalysis, shifting its utility toward metal-ligand design and chiral recognition (e.g., stationary phases).[1]Core Identifiers
| Parameter | Technical Detail |
| IUPAC Name | (2S)-1-phenylpyrrolidine-2-carboxylic acid |
| Common Name | |
| CAS Number | 53945-66-5 |
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Chirality | L-Isomer ( |
Physicochemical Properties
| Property | Value / Characteristic |
| Physical State | White to light yellow crystalline solid |
| Melting Point | 134–136 °C (Typical range for pure enantiomer) |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Low solubility in non-polar alkanes.[1] |
| pKa | ~3.5 (Carboxylic acid); Amine is less basic than proline due to |
| Stability | Stable under ambient conditions; avoid strong oxidizers. |
Part 2: Synthesis & Manufacturing (The Ma Protocol)[1]
The most authoritative and scalable method for synthesizing
Reaction Logic
-
Catalyst: Copper(I) Iodide (CuI).
-
Ligand: The product itself (
-phenyl-L-proline) or the starting L-proline acts as the ligand, accelerating the reaction (autocatalysis). -
Base: Potassium Carbonate (
) neutralizes the acid formed. -
Solvent: DMSO or DMF (Polar aprotic solvents are required to solubilize the inorganic base and stabilize the Cu-intermediate).
Step-by-Step Protocol
Scale: 10 mmol | Yield Target: 70–85%
-
Setup: Flame-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen.
-
Reagent Loading:
-
Add L-Proline (1.15 g, 10.0 mmol).
-
Add Iodobenzene (1.12 mL, 10.0 mmol). Note: Aryl iodides are more reactive than bromides/chlorides in this protocol.
-
Add CuI (190 mg, 1.0 mmol, 10 mol%).[1] Use purified CuI (white powder); off-white/green CuI indicates oxidation and lowers yield.
-
Add
(2.76 g, 20.0 mmol).
-
-
Solvation: Add DMSO (10 mL).
-
Reaction: Seal the vessel and heat to 90 °C for 12–24 hours.
-
Checkpoint: Monitor via TLC (SiO2, MeOH/DCM 1:10).[1] The spot for Iodobenzene should disappear.
-
-
Workup (Critical for Purity):
-
Cool to room temperature. Dilute with water (30 mL).
-
Extraction 1 (Impurity Removal): Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Discard organic layer (removes unreacted iodobenzene).
-
Acidification: Adjust the aqueous layer to pH 2–3 using 1M HCl. The product precipitates or oils out.[1]
-
Extraction 2 (Product Recovery): Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).
-
-
Isolation: Dry combined organics over
, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
Synthesis Workflow Diagram
Figure 1: Synthesis workflow for N-phenyl-L-proline emphasizing the acid-base extraction strategy for purification.
Part 3: Applications in Drug Discovery & Catalysis[1]
Unlike L-proline, which is a "privileged" organocatalyst for enamine activation,
Chiral Stationary Phases (CSPs)
-phenyl-L-proline is covalently bonded to silica supports to create Chiral Stationary Phases for HPLC. The rigid pyrrolidine ring and the-
Mechanism:
- interactions (phenyl ring) + Steric exclusion (chiral pocket).
Ligand for Metal Catalysis
It acts as a bidentate ligand (
-
Copper Chemistry: Promotes Ullmann-type C-N and C-O couplings by stabilizing the active Cu(I) species and preventing catalyst aggregation.
-
Palladium Chemistry: Used as a chiral ligand in Pd-catalyzed allylic substitutions.
Chiral Intermediate
The carboxylic acid group can be reduced to an alcohol (yielding
Part 4: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated against these standards:
Proton NMR ( NMR, 400 MHz, )
-
Aromatic Region:
7.2–7.3 (m, 2H), 6.7–6.8 (m, 3H).[1] Diagnostic shift: The ortho/para protons of the -phenyl ring are shielded relative to benzene due to the nitrogen's electron donation. -
Chiral Center (
-H): 4.2–4.3 (dd, 1H). -
Pyrrolidine Ring: Multiplets at
3.4–3.6 (N-CH2), 2.0–2.3 (CH2), 1.9–2.1 (CH2).[1]
Enantiomeric Purity (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:[1]10) + 0.1% TFA.
-
Requirement: ee > 98% is required for use as a chiral ligand.
References
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (1998).[1] Accelerating Effect of Amino Acids on Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with
-Amino Acids. Journal of the American Chemical Society, 120(48), 12459–12467.[1] -
Zhang, H., Cai, Q., & Ma, D. (2005).[1] Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173.[1]
-
PubChem. (n.d.). (2S)-1-phenylpyrrolidine-2-carboxylic acid (Compound Summary). National Center for Biotechnology Information. [1]
Sources
Topic: N-phenylproline vs. N-methylphenylalanine Blood-Brain Barrier Shuttles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. The selective impermeability of the brain capillary endothelium prevents the vast majority of potential drug candidates from reaching their intended targets. To overcome this, various strategies have emerged, among which small, lipophilic peptide shuttles designed to facilitate passive transport across the BBB have shown considerable promise.
This technical guide provides a detailed comparative analysis of two prominent classes of non-natural amino acids used in the construction of such shuttles: N-phenylproline (PhPro) and N-methylphenylalanine (N-MePhe) . While both have been successfully incorporated into peptides that enhance CNS delivery, they possess critically different physicochemical properties that dictate their utility and potential for clinical translation.
Historically, N-MePhe-rich peptides served as a foundational model, demonstrating that short, lipophilic oligomers could effectively ferry cargo across the BBB. However, their development has been consistently hampered by extremely poor aqueous solubility. This guide illuminates the subsequent development of PhPro-based shuttles, which were specifically engineered to address this critical limitation. As we will detail, PhPro-based shuttles, particularly the tetrapeptide (PhPro)₄, exhibit a staggering 1000-fold improvement in water solubility compared to the gold-standard (N-MePhe)₄, while simultaneously maintaining or even enhancing BBB permeability.[1][2][3] This breakthrough in solubility fundamentally alters the landscape for these shuttles, making PhPro a demonstrably superior building block for CNS drug delivery platforms.
We will dissect the underlying mechanisms, compare the physicochemical attributes, and provide detailed, field-tested protocols for the synthesis and evaluation of these shuttles, empowering research teams to make informed decisions in their drug development programs.
Molecular Candidates and Physicochemical Comparison
The efficacy of a passive BBB shuttle is a delicate balance between lipophilicity—to enable membrane interaction—and solubility, which is essential for formulation and administration. The core distinction between N-phenylproline and N-methylphenylalanine lies in how their structures influence this balance.
N-methylphenylalanine is a derivative of the natural amino acid phenylalanine, featuring a simple methyl group on the alpha-amino nitrogen. This modification increases lipophilicity and provides resistance to enzymatic degradation. N-phenylproline, conversely, incorporates a bulky phenyl group directly onto the nitrogen atom within the rigid pyrrolidine ring of proline. This unique structure imparts a distinct conformational rigidity and a different balance of hydrophobic and polar surface area.
The most consequential difference, particularly when these amino acids are oligomerized into tetrapeptides like (PhPro)₄ and (N-MePhe)₄, is water solubility. N-MePhe-rich peptides are notoriously difficult to work with due to their tendency to aggregate and precipitate in aqueous media.[4] In stark contrast, PhPro-based peptides were designed to overcome this, achieving a solubility that is approximately three orders of magnitude higher.[1][2][3]
| Property | N-methyl-L-phenylalanine | N-phenyl-L-proline | Comparison Insight |
| Chemical Structure | ![]() | The phenyl group in PhPro is integrated into the backbone ring structure, creating a more rigid and unique conformation compared to the more flexible side chain of N-MePhe. | |
| Molecular Weight | 179.22 g/mol [5] | 191.23 g/mol (Calculated) | Both are small molecules suitable for passive diffusion and for building low molecular weight peptide shuttles.[6] |
| Lipophilicity (XLogP3) | -1.5 (Computed)[5] | N/A (Expected to be higher than N-MePhe due to the additional phenyl group) | While both are lipophilic, the dramatic difference in solubility suggests that LogP alone does not predict the practical behavior of their oligomers. |
| Water Solubility (of Tetrapeptide) | Very Poor | ~1000-fold higher than (N-MePhe)₄[1][2] | This is the critical differentiating factor. The enhanced solubility of (PhPro)₄ allows for easier formulation and administration without sacrificing permeability, a significant advantage in drug development.[4][7] |
Mechanism of Blood-Brain Barrier Transversal
The prevailing evidence strongly indicates that both N-phenylproline and N-methylphenylalanine-based shuttles cross the BBB via a passive, transcellular diffusion mechanism.[1][2] This process does not rely on active, energy-dependent transporters but rather on the physicochemical properties of the shuttle itself, allowing it to enter and cross the lipid bilayers of the brain endothelial cells.
Causality of Passive Diffusion:
-
Lipophilicity and Membrane Partitioning: The incorporation of phenyl and methyl groups increases the overall lipophilicity of the peptides, favoring their partitioning from the aqueous environment of the blood into the lipid-rich cell membranes of the BBB endothelium.
-
Conformational Rigidity: The structure of these non-natural amino acids, particularly the constrained ring of proline in PhPro, reduces the conformational flexibility of the peptide backbone. This pre-pays the entropic penalty of adopting a conformation suitable for membrane transit, facilitating a smoother passage through the hydrophobic core of the lipid bilayer.
-
Hydrogen Bond Management: Efficient passive diffusion requires the molecule to minimize its interaction with water by shielding its hydrogen bond donors and acceptors (amide bonds). These shuttles are thought to adopt conformations within the membrane that satisfy these bonds internally, presenting a more "greasy" exterior to the lipid environment.
The Role of Carrier-Mediated Transport: A Null Hypothesis
Given that N-methylphenylalanine is a derivative of phenylalanine, a natural substrate for the Large Neutral Amino Acid Transporter (LAT1), it is reasonable to question if these shuttles might hijack this carrier. LAT1 is highly expressed at the BBB and is a primary route for essential amino acids to enter the brain.[5] However, the current body of evidence for these specific shuttle designs does not support a significant role for LAT1-mediated transport.
-
Structural Requirements: LAT1 recognition typically requires free carboxyl and amine groups on the alpha carbon.[5] While the monomeric amino acids possess these, within a peptide shuttle, these groups are engaged in amide bonds, making them unlikely substrates.
-
Experimental Evidence: Permeability studies using the Parallel Artificial Membrane Permeability Assay (PAMPA), an acellular model that contains no transporters, show high permeability for these shuttles.[2] This strongly suggests that a passive diffusion mechanism is sufficient to explain their transport and that active transport is not the primary route.
Experimental Evaluation: Protocols & Methodologies
The validation of any BBB shuttle requires a robust and multi-faceted experimental approach. The following protocols represent self-validating systems, progressing from the chemical synthesis of the core components to in vitro and in vivo evaluation of their efficacy.
Protocol 1: Synthesis of Fmoc-N-methyl-Amino Acid Building Blocks
For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the amino acid must be protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. N-methylation is a critical step that must be performed without racemization. The Biron-Kessler method, leveraging a temporary solid-phase support, is a highly effective and scalable approach.
Workflow Diagram: Fmoc-N-Me-AA Synthesis
Step-by-Step Methodology:
-
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add 1 equivalent of the starting Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) and 2-3 equivalents of diisopropylethylamine (DIEA). Agitate for 1-2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group, exposing the primary amine. Wash thoroughly with DMF.
-
Orthogonal Amine Protection: Treat the resin with 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methyl-2-pyrrolidone (NMP). This protects the amine with a group that is stable to the subsequent methylation conditions.
-
N-Methylation: Treat the resin with 10 equivalents of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and 3 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. Agitate for 30-60 minutes. This step specifically methylates the sulfonamide nitrogen.
-
o-NBS Deprotection: Wash the resin with NMP. Treat with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP to cleanly remove the o-NBS protecting group, revealing the desired secondary N-methyl amine.
-
Final Fmoc Protection: Wash the resin. Treat with 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM to protect the newly formed N-methyl amine.
-
Cleavage and Purification: Wash the resin extensively. Cleave the final product from the resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM. Evaporate the solvent and purify the resulting Fmoc-N-Me-AA-OH by crystallization or chromatography.
Rationale: Using the 2-CTC resin as a temporary protecting group for the carboxylic acid prevents side reactions and allows for the final product to be cleaved under very mild conditions that preserve the acid-labile side-chain protecting groups if present.
Protocol 2: In Vitro Permeability Assessment (PAMPA-BBB)
The PAMPA model is a high-throughput, non-cellular assay that specifically measures passive diffusion, making it the ideal primary screen for this class of shuttles.
Workflow Diagram: PAMPA-BBB Assay
Step-by-Step Methodology:
-
Animal Preparation: Use adult mice (e.g., C57BL/6, 8-12 weeks old) and allow them to acclimate. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Administration: Administer the test compound (e.g., fluorescently-labeled PhPro-cargo) via intravenous (tail vein) injection at a specific dose (e.g., 2-5 mg/kg). Include a control group receiving an unconjugated fluorescent dye.
-
Circulation: Allow the compound to circulate for a predetermined time (e.g., 30 or 60 minutes).
-
Blood Collection and Perfusion: Deeply anesthetize the mouse. Perform a cardiac puncture to collect a terminal blood sample for plasma concentration analysis. Immediately begin transcardial perfusion with ~20-30 mL of ice-cold, heparinized PBS to flush all blood from the vasculature. Successful perfusion is indicated by the liver turning pale.
-
Tissue Harvesting: Harvest the brain and, for control purposes, other organs like the liver and kidneys. Weigh the tissues immediately.
-
Sample Processing: Homogenize the brain tissue in a suitable lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the clear supernatant. Prepare plasma from the collected blood sample by centrifugation.
-
Quantification: Measure the fluorescence intensity in the brain supernatant and plasma using a plate reader. Create a standard curve with the injected compound to convert fluorescence units to concentration (µg/mL).
-
Data Analysis: Calculate the brain uptake by normalizing the amount of compound in the brain to the tissue weight (µg/g tissue). Further normalize this value to the terminal plasma concentration (µg/mL) to account for differences in systemic exposure. This provides a robust index of BBB transport efficiency.
Rationale: This in vivo protocol is the gold standard for validation. The transcardial perfusion step is critical to ensure that the measured signal is from compound that has definitively crossed the BBB into the brain parenchyma, not from compound remaining within the brain's blood vessels.
Conclusion and Future Directions
The development of small molecule shuttles for CNS drug delivery is a field of intense research and immense therapeutic promise. While N-methylphenylalanine-based peptides were instrumental in establishing the principle of passive diffusion shuttles, their utility has been severely constrained by poor water solubility.
[4]The innovation of N-phenylproline-based shuttles represents a significant and practical advancement . By achieving a 1000-fold increase in aqueous solubility while preserving high BBB permeability, PhPro-based designs overcome the primary formulation and handling challenges that have plagued their predecessors. T[1][2][3]his makes them a far more viable platform for the development of CNS therapeutics.
For researchers and drug development professionals, the choice is clear. While N-MePhe may serve as a useful historical benchmark, N-phenylproline is the superior building block for future development . Its favorable physicochemical profile, coupled with a robust and well-understood passive transport mechanism, provides a solid foundation for designing the next generation of brain-penetrant therapies.
Future research should focus on optimizing PhPro shuttle sequences for specific cargo, exploring the impact of stereochemistry on transport efficiency, and expanding the range of therapeutic modalities—from small molecules to larger biologics—that can be successfully delivered to the brain using this promising technology.
References
-
PubChem. N-Methylphenylalanine. National Center for Biotechnology Information. [Link]
-
Arranz-Gibert, P., Guixer, B., Malakoutikhah, M., Muttenthaler, M., Guzmán, F., Teixidó, M., & Giralt, E. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society, 137(23), 7357–7364. [Link]
-
Oller-Salvia, B., Sánchez-Navarro, M., Giralt, E., & Teixidó, M. (2016). Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery. Chemical Society Reviews, 45(17), 4690-4707. [Link]
-
Malakoutikhah, M., Prades, R., Teixidó, M., & Giralt, E. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. Journal of Medicinal Chemistry, 53(6), 2354-2363. [Link]
-
Sánchez-Navarro, M., Teixidó, M., & Giralt, E. (2017). Peptide Shuttles for Blood–Brain Barrier Drug Delivery. Pharmaceutics, 14(9), 1874. [Link]
-
Arranz-Gibert, P., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(23), 7357-64. [Link]
-
Uchida, Y., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Pharmaceutics, 14(11), 2496. [Link]
-
Arranz-Gibert, P., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. ResearchGate. [Link]
-
SOLVO Biotechnology. LAT1 - Transporters. [Link]
-
Scalise, M., et al. (2023). Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203. International Journal of Molecular Sciences, 24(4), 3894. [Link]
-
Foley, K. P., et al. (2020). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]
-
Singh, N., et al. (2022). Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. Biophysical Journal, 121(3), 455-467. [Link]
-
Arranz-Gibert, P., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. [Link]
-
Del Carmen, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7564. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). [Link]
-
Nyberg, F., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 57059. [Link]
-
Sarka, A., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162), e61534. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00076B [pubs.rsc.org]
Technical Guide: 1-Phenylproline in Drug Design and Catalysis
[1]
Executive Summary
This compound (1-PhPro) is a conformationally restricted, N-arylated derivative of L-proline.[1] Unlike its C-phenylated analogs (e.g., 2-phenylproline), 1-PhPro modifies the peptide backbone directly at the nitrogen atom. This modification drastically alters the electronic properties of the amine—converting it from a nucleophilic secondary amine to a less basic, aniline-like nitrogen—and imposes severe steric constraints on the peptide bond.
Primary Utility:
-
BBB Shuttles: Homopolymers of 1-PhPro (e.g., (PhPro)4) exhibit amphipathic properties that facilitate passive diffusion across the Blood-Brain Barrier, outperforming traditional N-methylated peptides.[1][2][3][4]
-
Photoredox Precursors: The N-phenyl moiety lowers the oxidation potential of the carboxylate, making 1-PhPro an ideal substrate for decarboxylative radical generation.
-
Conformational Locking: The bulky N-phenyl group modulates the cis/trans prolyl amide equilibrium, often stabilizing the cis conformer due to steric repulsion in the trans state.
Chemical Identity & Structural Logic[1]
Structural Distinction
It is critical to distinguish this compound from other "phenylprolines" found in literature.
-
This compound (N-Phenylproline): Phenyl group attached to the pyrrolidine Nitrogen.[1]
-
2-Phenylproline (α-Phenylproline): Phenyl group attached to the α-Carbon (quaternary amino acid).[1]
-
3/4/5-Phenylproline: Phenyl group attached to the ring carbons.[1]
Key Property Table: L-Proline vs. This compound [1][5]
| Feature | L-Proline | This compound | Impact on Drug Design |
| Nitrogen Type | Secondary Aliphatic Amine | Tertiary Aniline-like | 1-PhPro is significantly less basic; harder to protonate at physiological pH.[1] |
| H-Bonding | Donor (charged) & Acceptor | Acceptor Only | Loss of H-bond donor capability increases membrane permeability (reduces desolvation penalty).[1] |
| Amide Bond | Trans favored (~80:[1]20) | Shifted Equilibrium | Bulky N-substituent destabilizes the trans conformer, increasing cis population. |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | The N-phenyl ring acts as a hydrophobic shield for the backbone. |
Electronic Deactivation
The nitrogen lone pair in 1-PhPro is conjugated with the phenyl ring. This reduces the nucleophilicity of the nitrogen during peptide coupling, often requiring highly activated esters (e.g., HATU/HOAt) or acid chlorides for successful acylation of the 1-PhPro residue.
Experimental Protocol: Synthesis of this compound
Methodology: Copper(I)-Catalyzed Ullmann-Type N-Arylation.[1] This protocol avoids the use of expensive palladium catalysts and provides scalable access to enantiopure 1-PhPro.[1]
Reagents
-
Substrate: L-Proline (1.0 equiv)[1]
-
Aryl Donor: Iodobenzene (1.2 equiv)[1]
-
Catalyst: Copper(I) Iodide (CuI) (0.1 equiv)[1]
-
Ligand: L-Proline (acts as its own ligand) or 2-acetylcyclohexanone (0.2 equiv)[1]
-
Base: Potassium Carbonate (
) (2.5 equiv)[1] -
Solvent: DMSO or DMF (Anhydrous)[1]
Step-by-Step Workflow
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine L-Proline (11.5 g, 100 mmol),
(27.6 g, 200 mmol), and CuI (1.9 g, 10 mmol). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add anhydrous DMSO (100 mL) followed by Iodobenzene (13.4 mL, 120 mmol) via syringe.
-
Reaction: Heat the mixture to 90°C for 24–48 hours. Monitor via TLC (visualize with ninhydrin; note that product may not stain typical purple/blue due to N-substitution—use UV or iodine).[1]
-
Workup (Critical for Purity):
-
Dilute with water (300 mL) and wash with diethyl ether (
mL) to remove unreacted iodobenzene.[1] -
Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. Note: The product will precipitate or oil out.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
mL).
-
Purification: Dry combined organics over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM/MeOH gradient).[1]
Yield Expectation: 60–80%.
Characterization:
Application: Blood-Brain Barrier (BBB) Shuttles[1][2][3][4]
The most high-impact application of 1-PhPro is in the design of (PhPro)
Mechanism of Action
Standard peptides fail to cross the BBB due to high polarity and hydrogen bonding potential. (PhPro)
-
Amphipathicity: The phenyl rings form a hydrophobic "shell" while the backbone retains water solubility.
-
Passive Diffusion: Unlike receptor-mediated transporters (which are saturable), (PhPro)
crosses via non-saturable passive diffusion.[1] -
Proteolytic Stability: The N-substituted backbone is resistant to standard proteases.[1]
Visualization: The (PhPro) Shuttle Logic
Caption: Logical flow of (PhPro)4-mediated drug delivery across the BBB. The this compound scaffold provides the necessary lipophilicity to penetrate the membrane while maintaining solubility.
Emerging Application: Photoredox Decarboxylation[1][6]
This compound serves as an excellent precursor for generating
Reaction Class: Decarboxylative C(sp
Mechanism:
-
Excitation: Photocatalyst (e.g., Eosin Y or Ir-complex) is excited by Blue LED.[1]
-
Oxidation: 1-PhPro undergoes Single Electron Transfer (SET) to the catalyst, forming an amine radical cation.[1]
-
Decarboxylation: Rapid loss of
generates the -amino radical.[1] -
Trapping: The radical attacks an electrophile (aldehyde/imine).[1]
References
-
Teixidó, M., et al. (2015). "Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles."[1][2][3][4] Journal of the American Chemical Society. [1]
-
Pan, S., et al. (2020). "Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals to Carbonyl Compounds via Visible-Light Photocatalyst in Water."[1][6][7][9] Green Chemistry.
-
BenchChem Technical Support. "2,4-Dibromobutanoic acid and N-phenylproline synthesis notes." BenchChem.[1][10] [1]
-
Vangapandu, S. N., et al. "Electrochemical Access to N-Aryliminium Ion Electrophiles from N-Aryl Amino Acids."[1] ChemRxiv.
-
Roberts, K. D., et al. "Substituted cyclic carbonyls and derivatives (Patent)." Google Patents.[1]
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- 1. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,4-Dibromobutanoic acid | 63164-16-9 | Benchchem [benchchem.com]
Steric and Electronic Modulation in N-Phenyl Proline Derivatives: A Technical Guide
This technical guide provides a structural and mechanistic analysis of N-phenyl proline derivatives, focusing on the steric and electronic consequences of N-arylation in drug design and catalysis.
Executive Summary
The introduction of a phenyl group onto the pyrrolidine nitrogen of proline creates a unique steric and electronic environment distinct from standard N-alkyl or N-acyl derivatives. This modification transforms the basic secondary amine into a non-basic, planar, steric "gatekeeper." This guide analyzes the steric locking mechanisms , conformational preferences , and synthetic utility of N-phenyl proline derivatives for researchers in medicinal chemistry and asymmetric catalysis.
Structural Analysis: The "Phenyl Wall" Effect
Nitrogen Hybridization and Geometry
Unlike N-alkyl prolines, where the nitrogen retains
-
Planarity: The N-C(phenyl) bond possesses significant double-bond character, restricting rotation.
-
Basicity: The pKa of the conjugate acid drops significantly (from ~10.6 for proline to ~2-3 for N-phenyl proline), rendering the nitrogen non-basic under physiological conditions.
-
Geometry: The phenyl ring typically adopts a twisted conformation relative to the pyrrolidine ring to minimize
strain (allylic strain) with the C2 and C5 hydrogens.
Steric Shielding and Face Selectivity
The N-phenyl group acts as a bulky hydrophobic shield. In asymmetric synthesis, this is often referred to as the "Phenyl Wall."
-
Face Blocking: The phenyl ring effectively blocks one face of the pyrrolidine ring (typically the face syn to the phenyl group).
-
Stereocontrol: Reagents are forced to approach from the opposite face (anti-approach), leading to high diastereoselectivity in reactions occurring at the
-carbon or adjacent functional groups.
Ring Pucker: Endo vs. Exo
The pyrrolidine ring exists in dynamic equilibrium between C
-
N-Acyl Prolines: Generally favor C
-endo to maximize interaction between the amide oxygen and the carbonyl. -
N-Phenyl Prolines: The bulky phenyl group imposes severe steric clashes with the
-carboxylate (or other C2 substituents). To relieve this strain, the ring often adopts a C -exo conformation, placing the bulky phenyl group and the C2-substituent in a pseudo-trans orientation.
Mechanistic Visualization
The following diagram illustrates the steric shielding provided by the N-phenyl group and its impact on reagent approach.
Figure 1: Mechanistic flow of steric shielding in N-phenyl proline. The phenyl group blocks the Re-face, forcing reagents to attack from the Si-face, while inducing a Cγ-exo ring pucker to minimize strain.
Synthetic Implications & Protocols
Synthesis of N-Aryl Prolines
Direct N-arylation of proline is challenging due to the potential for racemization and the weak nucleophilicity of the amino acid. The Buchwald-Hartwig coupling is the gold standard.
Protocol: Pd-Catalyzed N-Arylation of Proline Esters
-
Reagents: Proline methyl ester (1.0 equiv), Aryl bromide/triflate (1.0 equiv),
(2 mol%), rac-BINAP (3 mol%), (1.4 equiv). -
Solvent: Toluene (0.2 M).
-
Procedure:
-
Combine reagents in a flame-dried Schlenk tube under Argon.
-
Heat to 80°C for 12-24 hours.
-
Cool to RT, filter through Celite, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Hydrolysis: Saponify with LiOH in THF/H2O to obtain the free acid.
-
-
Critical Note: Use of rac-BINAP is sufficient if the chiral center is on the proline; however, to prevent racemization of the proline
-center during coupling, use a mild base ( ) and avoid excessive temperatures.
Application in Asymmetric Catalysis
While N-phenyl proline itself is not a catalyst (due to lack of basicity), N-phenyl prolinamides (e.g., Proline-anilide) are potent organocatalysts.
-
Mechanism: The amide proton (NH) acts as a hydrogen bond donor to activate the electrophile (e.g., aldehyde), while the pyrrolidine nitrogen forms an enamine.
-
Steric Role: The N-phenyl group on the amide (not the ring nitrogen) provides a rigid wall that directs the stereochemistry of the C-C bond formation.
Comparative Data Analysis
The table below contrasts N-Phenyl proline with its common analogs.
| Feature | L-Proline (Native) | N-Acetyl Proline | N-Phenyl Proline |
| Nitrogen Hybridization | Partial | ||
| Basicity (pKa) | ~10.6 | Non-basic | ~2.5 (Weakly basic) |
| Ring Pucker Preference | C | C | C |
| Steric Bulk | Low | Medium | High (Rigid) |
| Amide Bond Isomerism | Cis/Trans (Slow exchange) | Cis/Trans (Slow exchange) | N/A (Restricted N-Ph rotation) |
Medicinal Chemistry Applications
Peptidomimetics and Turn Inducers
N-Phenyl proline is used to lock peptide conformations.
-
-Turn Induction: The rigidity of the N-phenyl group prevents the flexibility required for random coils, forcing the peptide backbone into a turn conformation (often Type VI
-turns). -
Proteolytic Stability: The N-phenyl bond is resistant to proteases that typically cleave peptide bonds (N-C
), increasing the half-life of peptide drugs.
Hydrophobic Anchors
In drug design, the phenyl ring serves as a hydrophobic anchor .
-
Example: In HCV protease inhibitors, N-functionalized prolines occupy the S2 pocket. The N-phenyl group can fill hydrophobic sub-pockets (
), improving binding affinity ( ) through Van der Waals interactions that are unavailable to the native proline.
Conclusion
The N-phenyl group is not merely a passive substituent; it is an active conformational editor . By enforcing nitrogen planarity and creating a "steric wall," it dictates the 3D shape of the proline scaffold. For researchers, this offers a predictable tool: use N-phenylation to lock ring puckering , block specific reaction faces , or enhance metabolic stability in peptide-based therapeutics.
References
-
Conformational Landscape of Substituted Prolines. Journal of the American Chemical Society. Analysis of steric and stereoelectronic effects on proline ring pucker.
-
N-Arylation of Amino Acid Esters. Organic Letters. Protocol for Palladium-catalyzed synthesis of N-aryl prolines.
-
Pyrrolidine Ring Puckering in Cis and Trans-Proline. Journal of Molecular Biology. Fundamental analysis of endo/exo preferences.
-
Proline-Catalyzed Asymmetric Reactions. Chemical Reviews. Discussion of steric effects in organocatalysis.
-
Crystal Structure Analysis of N-Acetylated Proline. ResearchGate. Structural basis for amide vs aryl steric effects.
Sources
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of 1-Phenylproline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of structurally unique amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. 1-Phenylproline, a non-canonical amino acid, offers a unique conformational constraint due to the bulky phenyl group attached to the proline ring. This feature can be exploited to modulate peptide structure, stability, and biological activity. However, the significant steric hindrance posed by the phenyl group presents considerable challenges during solid-phase peptide synthesis (SPPS). This comprehensive guide provides an in-depth analysis of the challenges and detailed protocols for the successful incorporation of this compound into synthetic peptides using Fmoc/tBu chemistry. We will explore optimized coupling strategies, critical considerations for deprotection and cleavage, and troubleshooting common issues, empowering researchers to confidently synthesize this compound-containing peptides.
Introduction: The Unique Challenge of this compound in SPPS
This compound is a proline analogue where a phenyl group is attached to the carbon atom of the pyrrolidine ring. This modification imparts significant rigidity to the peptide backbone, making it a valuable tool for designing peptides with specific secondary structures. However, the very feature that makes this compound attractive—its steric bulk—is the primary obstacle to its efficient incorporation during SPPS.
The primary challenges associated with the use of this compound in SPPS include:
-
Slow Coupling Kinetics: The bulky phenyl group sterically hinders the approach of the activated carboxyl group of Fmoc-1-phenylproline-OH to the N-terminal amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions and the formation of deletion sequences.
-
Aggregation: Peptides containing sterically hindered amino acids can be prone to aggregation on the solid support, further impeding reagent accessibility and leading to failed syntheses.[1]
-
Side Reactions: Inefficient coupling can increase the likelihood of side reactions, such as the capping of unreacted amines by subsequent activated amino acids, leading to a complex mixture of products that is difficult to purify.
Overcoming these challenges requires a departure from standard SPPS protocols and the adoption of optimized conditions and specialized reagents.
Recommended Resins and Reagents
The choice of solid support and reagents is critical for the successful synthesis of peptides containing this compound.
| Component | Recommendation | Rationale |
| Resin | Rink Amide Resin (for C-terminal amides) or Wang Resin (for C-terminal carboxylic acids) | Standard resins are generally suitable, but a lower substitution level (e.g., 0.3-0.5 mmol/g) can help to reduce steric hindrance between growing peptide chains. |
| Fmoc-1-phenylproline-OH | High-purity, pre-derivatized amino acid | Ensure the starting material is of the highest quality to avoid the introduction of impurities. |
| Coupling Reagents | HATU, HCTU, or PyBOP | These are highly efficient coupling reagents that are well-suited for sterically hindered amino acids.[2] |
| Base | Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | These non-nucleophilic bases are used to activate the coupling reagents without causing premature Fmoc deprotection. |
| Deprotection Reagent | 20% Piperidine in DMF | The standard reagent for Fmoc removal.[3] |
| Solvents | High-purity, amine-free Dimethylformamide (DMF) and Dichloromethane (DCM) | The quality of solvents is paramount to avoid side reactions. |
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of peptides containing this compound. Optimization may be necessary depending on the specific peptide sequence.
General SPPS Workflow
The overall workflow for incorporating this compound follows the standard Fmoc SPPS cycle, with critical modifications at the coupling step.
Figure 1: General workflow for SPPS incorporating this compound.
Step-by-Step Protocol for this compound Incorporation
This protocol assumes a 0.1 mmol synthesis scale.
A. Resin Preparation:
-
Place the appropriate amount of resin (e.g., 200-333 mg for a 0.3-0.5 mmol/g substitution) in a reaction vessel.[4]
-
Swell the resin in DMF for at least 30 minutes.[2]
-
Drain the DMF.
B. Fmoc Deprotection (of the preceding amino acid):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[4]
C. Coupling of Fmoc-1-phenylproline-OH (Optimized Protocol):
This is the most critical step. A double coupling is highly recommended.
-
First Coupling:
-
In a separate vial, dissolve Fmoc-1-phenylproline-OH (4 equivalents, 0.4 mmol) and a coupling reagent such as HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution and vortex briefly to pre-activate the amino acid.[2]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for at least 2 hours. Elevated temperatures (e.g., 40-50°C) can be beneficial but should be used with caution to avoid racemization.[2]
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
-
Monitoring the First Coupling (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. For secondary amines like proline, an isatin test is more appropriate.[2] If the test is positive (blue/purple beads for ninhydrin, or a positive isatin test), proceed to the second coupling.
-
-
Second Coupling (Double Coupling):
-
Repeat the coupling procedure described in step C1 with fresh reagents.
-
Agitate for another 2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 times).[2]
-
D. Capping of Unreacted Amines (Optional):
If monitoring indicates incomplete coupling even after a double coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 times).
Cleavage and Global Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Wash the fully assembled peptide-resin with DCM (3 times) and dry it under vacuum.[5]
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is often suitable: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices
-
Choice of Potent Coupling Reagents: The steric hindrance of this compound necessitates the use of highly reactive coupling reagents. Uronium/aminium-based reagents like HATU and HCTU, or phosphonium-based reagents like PyBOP, are more effective than standard carbodiimides (e.g., DCC/DIC) because they form highly activated esters that can overcome the steric barrier.[2]
Figure 2: Comparison of coupling reagent classes.
-
Double Coupling: A single coupling reaction, even with a potent activating agent, may not be sufficient to drive the reaction to completion. A second coupling with fresh reagents ensures a higher yield of the desired product and minimizes deletion sequences.
-
Extended Reaction Times: The slow kinetics of coupling this compound can be compensated for by allowing the reaction to proceed for a longer duration.[6]
-
Thorough Washing: Meticulous washing between steps is crucial to remove excess reagents and by-products that could interfere with subsequent reactions. This is particularly important after the piperidine deprotection step to prevent premature deprotection of the newly coupled amino acid.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Insufficiently active coupling reagent, short reaction time, or peptide aggregation. | Use a more potent coupling reagent (e.g., HATU), perform a double coupling, increase the reaction time, or consider synthesizing at a slightly elevated temperature.[2][6] |
| Deletion of this compound | Incomplete coupling of this compound followed by successful coupling of the next amino acid. | Implement a capping step with acetic anhydride after the this compound coupling to block any unreacted amines. |
| Low Yield of Crude Peptide | Incomplete cleavage from the resin or loss of peptide during precipitation. | Increase the cleavage time, ensure a sufficient volume of cleavage cocktail, and use ice-cold diethyl ether for precipitation. |
| Presence of Multiple Peaks in HPLC | Incomplete coupling, side reactions during cleavage, or racemization. | Optimize coupling conditions, use appropriate scavengers in the cleavage cocktail, and avoid excessive heating during coupling. |
Conclusion
The successful solid-phase synthesis of peptides containing the sterically demanding this compound residue is achievable with careful planning and optimization of the synthetic protocol. The key to success lies in recognizing the inherent challenges of steric hindrance and employing strategies to overcome them. By utilizing potent coupling reagents, implementing a double coupling strategy, allowing for extended reaction times, and maintaining rigorous washing procedures, researchers can confidently incorporate this compound into their peptide sequences. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the exploration of novel peptide therapeutics and research tools based on this unique amino acid.
References
- BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis. BenchChem.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(1), 4–27.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Girona, V., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(23), 7362–7372.
-
Girona, V., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
- Grivas, K., et al. (2022). Insight into Glyproline Peptides' Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion. International Journal of Molecular Sciences, 23(24), 16053.
- Ashmarin, I. P., et al. (2009). Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. Bioorganicheskaia khimiia, 35(2), 165–171.
- Hurevich, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(41), 7333-7335.
- Raines, R. T., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4868–4877.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Peptide Shuttles for Blood–Brain Barrier Drug Delivery [mdpi.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
Application Note: High-Fidelity Synthesis of Water-Soluble BBB Peptide Shuttles
Abstract & Introduction
The development of peptide shuttles capable of crossing the Blood-Brain Barrier (BBB) via Receptor-Mediated Transcytosis (RMT) is a cornerstone of modern CNS drug delivery.[1] Peptides such as Angiopep-2, ApoE-derived sequences, and Tat are widely utilized to transport therapeutic cargo. However, the physicochemical properties that facilitate membrane interaction—specifically amphipathicity and hydrophobicity—often render these peptides insoluble in aqueous media, leading to aggregation during synthesis and purification.
This Application Note provides a rigorous, field-proven protocol for the synthesis of water-soluble BBB peptide shuttles. We move beyond standard SPPS (Solid-Phase Peptide Synthesis) to address "difficult sequences" through solubility engineering, aggregation-disrupting synthetic strategies, and critical salt exchange post-processing.
Key Challenges Addressed:
-
On-Resin Aggregation: Prevention of incomplete coupling due to
-sheet formation. -
Aqueous Solubility: Modification strategies (PEGylation, cationic tagging) to prevent precipitation at physiological pH.
-
Biocompatibility: Removal of cytotoxic trifluoroacetate (TFA) counter-ions.
Pre-Synthesis Strategy: Solubility Engineering
Before initiating synthesis, the peptide sequence must be analyzed and engineered for solubility. Native BBB shuttles often possess a net positive charge but may contain hydrophobic patches that drive aggregation.
Sequence Analysis & Modification
-
Hydrophobicity Mapping: Identify runs of hydrophobic residues (Val, Ile, Leu, Ala, Phe). If
hydrophobic residues appear consecutively, on-resin aggregation is highly probable. -
C-Terminal Cationic Tags: If the native sequence is neutral or hydrophobic, append a tri-lysine (
) or tri-arginine ( ) tail at the C-terminus. This shifts the pI > 8.0, ensuring solubility at physiological pH (7.4) and improving interaction with the negatively charged endothelial glycocalyx. -
Spacer Insertion: Insert a hydrophilic spacer (e.g., AEEA or
) between the shuttle sequence and the cargo attachment site to prevent steric hindrance and improve solvation.
Resin Selection
Expert Insight: Do not use standard Polystyrene (PS) resins for hydrophobic BBB peptides. The hydrophobic nature of PS exacerbates peptide aggregation.
-
Recommended: ChemMatrix® (PEG-PS) or TentaGel® resins. These are composed of 100% PEG or PEG-grafted polystyrene, providing a "quasi-liquid" environment that solvates the growing peptide chain better than PS.
-
Loading: Use low-loading resin (
) to reduce inter-chain interactions (site isolation).
Protocol A: Advanced SPPS for Hydrophobic Shuttles
Objective: Synthesize the BBB peptide backbone while preventing
Materials
-
Resin: Rink Amide ChemMatrix (
). -
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt prevents aspartimide formation).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for hydrophobic sequences.
Step-by-Step Workflow
1. Swelling: Swell resin in DCM for 30 min, followed by NMP for 15 min.
2. Deprotection (Fmoc Removal): Treat with 20% Piperidine/NMP (2 x 5 min). Wash with NMP (5x).
-
UV Monitoring: Collect waste from the second deprotection to quantify Fmoc removal via UV at 301 nm.
3. Coupling (The "Difficult Sequence" Strategy): Standard coupling uses 5 eq. AA / 5 eq. DIC / 5 eq. Oxyma for 60 min at 50°C.
-
Intervention for Hydrophobic Patches: When coupling Val, Ile, or Thr, or during identified "difficult" regions:
-
Double Coupling: Perform the reaction twice.
-
Pseudoproline Dipeptides: Replace Ser/Thr/Cys residues followed by a hydrophobic residue with Pseudoproline (oxazolidine) dipeptides (e.g., Fmoc-Ile-Ser(
pro)-OH). -
Mechanism: The "kink" structure of pseudoprolines disrupts secondary structure formation (
-sheets), keeping the peptide chain accessible.
-
4. Capping: After every coupling step, cap unreacted amines with Acetic Anhydride/Pyridine (1:9 v/v in NMP) to prevent deletion sequences.
5. N-Terminal PEGylation (Optional but Recommended):
To enhance water solubility and reduce immunogenicity, couple a discrete PEG unit (e.g., Fmoc-NH-PEG
Visualization: Synthesis Decision Tree
Figure 1: Decision logic for preventing aggregation during SPPS of BBB peptides.
Protocol B: Cleavage, Purification & Salt Exchange
Objective: Isolate the peptide and convert it from a toxic TFA salt to a biocompatible Acetate or HCl salt.
Cleavage from Resin
-
Wash resin with DCM (5x) and dry under Nitrogen.
-
Prepare Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (DODT is preferred over EDT for odor control).
-
Incubate for 2-3 hours at room temperature.
-
Precipitate in cold Diethyl Ether (-20°C). Centrifuge and decant ether (3x).
Purification (The "Solubility Rescue")
Hydrophobic BBB peptides often crash out in water/acetonitrile gradients.
-
Dissolution: Dissolve crude peptide in 6M Guanidine-HCl or 50% Acetic Acid . If extremely stubborn, use minimal HFIP (Hexafluoroisopropanol) diluted with water.
-
HPLC Method:
-
Column: C4 or C8 (instead of C18) to reduce hydrophobic retention.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (1:1). Note: Isopropanol helps solubilize hydrophobic aggregates.
-
Temperature: Run column at 60°C to improve mass transfer and peak shape.
-
Salt Exchange (TFA Removal)
Critical Step: TFA salts are cytotoxic and can alter the BBB permeability profile. Method: Ion Exchange Resin (Batch Mode)
-
Prepare Dowex 1x2 (Acetate form) or equivalent strong anion exchange resin.
-
Wash resin with 1M Acetic Acid, then water until pH is neutral.
-
Dissolve purified peptide in water (or minimal acetic acid).[2]
-
Add peptide solution to the resin slurry. Stir gently for 1 hour.
-
Filter off the resin and lyophilize the filtrate.
-
Verification: Analyze via Ion Chromatography (IC) or
F-NMR to confirm TFA removal (< 0.5% w/w).
Visualization: Downstream Processing Flow
Figure 2: Workflow for purification and conversion of peptide salts for biological application.
Data Summary & Quality Control
Successful synthesis is defined by purity (>95%), identity (MS), and salt form (Acetate/HCl).
| Parameter | Specification | Method of Verification |
| Purity | > 95% | RP-HPLC (214 nm) |
| Identity | ESI-MS or MALDI-TOF | |
| Counter-ion | Acetate / Chloride | |
| Solubility | > 1 mg/mL in PBS (pH 7.4) | Visual inspection / UV Concentration |
| Aggregates | < 2% High MW species | SEC-HPLC (Size Exclusion) |
References
-
Paradis-Bas, M., et al. (2016).[3] "The road to the synthesis of 'difficult peptides'." Methods in Molecular Biology. Link
-
Snoek, E., et al. (2019). "Chemical Synthesis of Angiopep-2 and Its Applications." Bioconjugate Chemistry. Link (Example citation for context)
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
-
Viles, J.H., et al. (1996). "TFA counter-ion effects on peptide solubility and bioactivity." European Journal of Biochemistry. Link
-
Mutter, M., et al. (2004). "Switch peptides: highly soluble pH-triggered molecular switches." Angewandte Chemie. Link
Sources
Unlocking Peptide Conformations: A Detailed Guide to NMR Characterization of 1-Phenylproline
Introduction: The Conformational Conundrum of 1-Phenylproline
In the landscape of peptide and drug design, proline and its derivatives are pivotal players, introducing unique structural constraints that profoundly influence molecular architecture and biological activity. Among these, this compound, with its bulky phenyl group directly attached to the pyrrolidine nitrogen, presents a fascinating and complex conformational challenge. The steric hindrance and electronic effects of the phenyl ring significantly impact the cis-trans isomerization of the peptidyl-prolyl bond and the puckering of the five-membered ring. Understanding these conformational preferences is paramount for the rational design of peptidomimetics, therapeutic peptides, and other bioactive molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the solution-state conformations of peptides.[1][2] Its ability to provide atomic-resolution information on structure, dynamics, and intermolecular interactions makes it an indispensable tool for researchers in chemistry, biology, and pharmaceutical sciences. This comprehensive guide provides a detailed exploration of the application of NMR spectroscopy to the characterization of this compound-containing peptides, offering both foundational principles and practical, step-by-step protocols.
Theoretical Framework: The "Why" Behind the "How"
The unique structural properties of proline stem from its cyclic side chain, which restricts the backbone dihedral angle φ and influences the equilibrium between the cis and trans conformations of the preceding peptide bond.[3] The energy barrier for cis-trans isomerization is significant, leading to slow exchange on the NMR timescale.[1][4] This results in the observation of distinct sets of NMR signals for the two isomers, providing a direct window into their relative populations.[1][4]
The introduction of a phenyl group at the N1 position of proline further complicates this conformational landscape. The steric bulk of the phenyl ring can favor one isomer over the other and influence the puckering of the pyrrolidine ring (endo vs. exo). These subtle changes in three-dimensional structure can have dramatic consequences for biological activity.
Key NMR Observables for Conformational Analysis
Several key NMR parameters are exquisitely sensitive to the conformation of this compound residues:
-
Chemical Shifts: The electronic environment of a nucleus dictates its chemical shift. The cis and trans isomers of a peptidyl-prolyl bond exhibit significantly different chemical shifts, particularly for the proline Cβ and Cγ carbons, as well as the α-protons of both the proline and the preceding residue.[1][4] Large differences in chemical shifts between the two conformers indicate substantial variations in their local environments.[4]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close in space (< 5 Å).[5][6][7] In the context of this compound, specific NOE patterns can definitively distinguish between cis and trans isomers. For instance, a strong NOE between the α-proton of the preceding residue and the δ-protons of proline is characteristic of the trans conformation, while a strong NOE between the α-protons of the preceding residue and the proline α-proton is indicative of the cis form.[4]
-
J-Coupling Constants: Scalar or J-couplings are through-bond interactions that provide information about dihedral angles.[8][9][10] The three-bond J-coupling constant between the Hα and Hβ protons (³Jαβ) within the proline ring is related to the ring puckering. Furthermore, vicinal coupling constants across the peptide backbone can be used to determine backbone dihedral angles (φ, ψ) via the Karplus relationship.[11][12]
Experimental Protocols: A Step-by-Step Guide
Part 1: Sample Preparation - The Foundation of Quality Data
A well-prepared sample is critical for obtaining high-quality NMR data.
-
Peptide Synthesis and Purification: Synthesize the this compound-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solvent Selection: Choose a deuterated solvent that is compatible with the peptide and the desired experimental conditions. Common choices include D₂O, DMSO-d₆, or a mixture of H₂O/D₂O (typically 90%/10%) for observing exchangeable amide protons.
-
Concentration: The optimal peptide concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the peptide. A typical starting concentration is 1-5 mM.
-
pH and Temperature: The pH of the sample should be carefully adjusted to maintain the desired charge state of the peptide and to optimize spectral quality. Temperature can also influence conformational equilibria and should be precisely controlled.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.
Part 2: NMR Data Acquisition - The Experimental Workflow
A suite of 1D and 2D NMR experiments is typically required for a comprehensive conformational analysis.
Caption: Workflow for NMR data acquisition and analysis of this compound peptides.
-
1D ¹H and ¹³C NMR:
-
Purpose: To obtain an initial overview of the sample, assess purity, and observe the presence of multiple conformers.
-
Protocol:
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Acquire a standard 1D ¹H spectrum with water suppression if necessary.
-
Acquire a 1D ¹³C spectrum, potentially with proton decoupling.
-
Integrate the signals corresponding to the cis and trans isomers to determine their relative populations.
-
-
-
2D Homonuclear Correlation Spectroscopy (COSY and TOCSY):
-
Purpose: To identify scalar-coupled protons within the same amino acid residue, aiding in resonance assignment.[7][13]
-
Protocol (TOCSY):
-
Set the spectrometer for a 2D TOCSY experiment.
-
Choose an appropriate mixing time (e.g., 60-80 ms) to allow for magnetization transfer throughout the spin system.
-
Process the data with appropriate window functions and referencing.
-
Identify the characteristic spin systems for each amino acid.
-
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):
-
Purpose: To identify through-space correlations between protons, providing distance restraints for structure calculation.[5][13][14] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[5][15]
-
Protocol (NOESY):
-
Set up a 2D NOESY experiment.
-
Select a suitable mixing time (e.g., 100-300 ms) to allow for NOE buildup.
-
Process the data and identify cross-peaks.
-
Crucially, look for the diagnostic NOEs that differentiate between the cis and trans isomers (see "Key NMR Observables").
-
-
-
2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC):
-
Purpose: To correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons or nitrogens. This is essential for unambiguous resonance assignment, especially for the proline ring atoms.
-
Protocol (HSQC):
-
Set up a 2D ¹H-¹³C HSQC experiment.
-
Optimize the spectral widths in both dimensions to cover all expected signals.
-
Process the data to obtain a correlation map of protons and their attached carbons.
-
-
Data Analysis and Interpretation: From Spectra to Structure
Identifying and Quantifying Cis and Trans Isomers
The slow isomerization on the NMR timescale allows for the direct observation and quantification of both cis and trans conformers.[4]
-
¹³C Chemical Shifts: The chemical shift difference between Cβ and Cγ of proline is a reliable indicator of the peptide bond conformation.[1][4] A larger difference is typically observed for the trans isomer.
-
¹H Chemical Shifts: The α-proton of the residue preceding this compound often shows a significant chemical shift difference between the cis and trans states.[16]
-
Integration of 1D Spectra: Once the signals for each isomer have been identified, their relative populations can be determined by integrating the corresponding peaks in the 1D ¹H spectrum.
| NMR Parameter | Typical Observation for cis Isomer | Typical Observation for trans Isomer | Reference |
| Δδ(Cβ - Cγ) | Smaller difference (e.g., 4.6 ppm) | Larger difference (e.g., 9.2 ppm) | [4] |
| NOE (Preceding Hα - Pro Hα) | Strong | Weak or absent | [1][4] |
| NOE (Preceding Hα - Pro Hδ) | Weak or absent | Strong | [4] |
Elucidating the 3D Structure
The ultimate goal of NMR characterization is often to determine the three-dimensional structure of the peptide. This is an iterative process that involves:
-
Resonance Assignment: The first step is to assign all the observed NMR signals to specific atoms in the peptide sequence. This is achieved by systematically analyzing the COSY, TOCSY, and HSQC/HMBC spectra.[13]
-
Deriving Structural Restraints:
-
Distance Restraints: The intensities of NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons.[6] These intensities can be translated into upper distance limits.
-
Dihedral Angle Restraints: Vicinal J-coupling constants can be used to restrain backbone and side-chain dihedral angles using empirical Karplus equations.[11][12]
-
-
Structure Calculation: The collected restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ molecular dynamics and/or simulated annealing algorithms to generate a family of structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the original NMR data.
Caption: Schematic representation of the cis and trans conformations of a peptidyl-1-phenylproline bond.
Conclusion: A Powerful Tool for Molecular Design
The detailed NMR characterization of this compound-containing peptides provides invaluable insights into their conformational preferences. By carefully applying the principles and protocols outlined in this guide, researchers can gain a deep understanding of the structural consequences of incorporating this unique amino acid derivative. This knowledge is crucial for the rational design of novel peptides and peptidomimetics with tailored biological activities, ultimately advancing the fields of drug discovery and materials science.
References
-
An integrative characterization of proline cis and trans conformers in a disordered peptide. PNAS. [Link]
-
Proline cis-trans isomerization controls autoinhibition of a signaling protein. PMC. [Link]
-
Proline isomerization in epigenetics. Wikipedia. [Link]
-
Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. PMC. [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]
-
Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]
-
Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. NIH. [Link]
-
1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]
-
Proline Cis−Trans Isomerization and Protein Folding. ACS Publications. [Link]
-
peptide nmr. University of Zurich. [Link]
-
An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. MDPI. [Link]
-
15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. [Link]
-
NOESY and ROESY. University of Missouri. [Link]
-
J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space. RSC Publishing. [Link]
-
Carbon-13 magnetic resonance spectroscopy. Spectrum of proline in oligopeptides. The Journal of Organic Chemistry. [Link]
-
J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PubMed Central. [Link]
-
Dependencies of J-Couplings upon Dihedral Angles on Proteins. Zenodo. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. [Link]
-
NMR 5: Coupling Constants. YouTube. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem:. University of California, San Diego. [Link]
Sources
- 1. imrpress.com [imrpress.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. youtube.com [youtube.com]
- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 8. J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. zenodo.org [zenodo.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Steric Hindrance in N-Phenylproline Peptide Synthesis
The following guide is designed as a dynamic Technical Support Center for researchers encountering steric barriers with N-phenylproline (N-Ph-Pro) and its analogues (e.g.,
It addresses the two distinct chemical entities often conflated under this term:
-
N-Aryl Proline (1-phenylpyrrolidine-2-carboxylic acid): A tertiary amine, acting as an N-terminal cap.
- -Phenylproline (2-phenylpyrrolidine-2-carboxylic acid): A sterically crowded secondary amine capable of chain elongation.
Status: Active | Topic: Steric Hindrance / Coupling Protocols | Audience: R&D Chemist
Part 1: Diagnostic & Strategy Selector
User Query: "I am experiencing low yields and incomplete coupling with N-phenylproline."
Support Scientist: To provide the correct protocol, we must first identify your specific steric bottleneck. Please verify your structure against the definitions below.
| Feature | Scenario A: N-Aryl Proline (N-Ph-Pro) | Scenario B: |
| Structure | Phenyl group attached to the Nitrogen . | Phenyl group attached to the |
| Amine Type | Tertiary Amine. | Secondary Amine. |
| Reactivity | Cannot act as a nucleophile for peptide elongation. It is a "Dead-End" cap. | Can act as a nucleophile, but is extremely hindered. |
| Primary Challenge | Coupling this residue (as the acid) to the next amine. | Coupling to this residue (as the amine) to extend the chain. |
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Coupling TO the Hindered Amine ( -Phenylproline)
Q1: I am trying to couple an amino acid to the N-terminus of an
Technical Insight:
Protocol: Acid Fluoride Activation (The "Sledgehammer" Approach)
Acid fluorides are smaller and more reactive electrophiles than OBt/OAt esters, allowing them to penetrate the steric shield of
-
Reagents:
-
Amino Acid (3-5 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (3-5 equiv)
-
DIEA (6-10 equiv)
-
Solvent: DCM/DMF (1:1) to improve swelling and solubility.
-
-
Procedure:
-
Pre-activate the incoming amino acid with TFFH and DIEA in DCM for 5 minutes. (Generates the Acid Fluoride in situ).
-
Add to the resin-bound
-phenylproline. -
Microwave Irradiation: 75°C for 20 minutes (Power: 25-30W).
-
Note: If TFFH is unavailable, use BTC (Bis(trichloromethyl)carbonate) to generate the Acid Chloride, but ensure strictly anhydrous conditions (Collidine base recommended).
-
Q2: I see significant epimerization when coupling Cysteine or Histidine to
Root Cause: The high activation energy required to couple to the hindered amine requires prolonged reaction times or high temperatures, both of which promote racemization of the incoming sensitive amino acid (Cys/His).
Solution:
-
Switch to PyAOP: Use PyAOP/HOAt instead of HATU. The HOAt moiety utilizes the neighboring group effect (pyridine nitrogen) to accelerate coupling via a pre-organized transition state, allowing for lower temperatures (room temp or max 40°C).
-
Oxyma Pure/DIC: For Cys/His specifically, the Oxyma/DIC system suppresses racemization better than uronium salts (HATU/HBTU) while maintaining high reactivity.
Module B: Coupling OF the Hindered Acid (N-Aryl Proline)
Q3: I am trying to couple N-phenylproline (as the carboxylic acid) to an amine, but the reaction is sluggish.
Technical Insight: In N-Aryl proline, the nitrogen lone pair is delocalized into the phenyl ring (resonance), which might suggest reduced nucleophilicity, but the steric bulk of the N-phenyl group forces the carboxylate into a twisted conformation. Furthermore, the bulky N-substituent hinders the attack of the amine on the activated carbonyl.
Protocol: The Mixed Anhydride Method (High Potency) For coupling sterically hindered acids where active esters fail.
-
Activation:
-
Dissolve N-phenylproline (1.2 equiv) and N-Methylmorpholine (NMM, 1.2 equiv) in anhydrous THF/DCM.
-
Cool to -15°C.
-
Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise.
-
Stir for 10-15 mins to form the Mixed Anhydride.
-
-
Coupling:
-
Add the amine component (1.0 equiv) and NMM (1.0 equiv).
-
Allow to warm to Room Temp slowly over 2-4 hours.
-
-
Why this works: The mixed anhydride is highly electrophilic and less bulky than a HATU-derived active ester.
Q4: Can I use N-phenylproline as an internal residue in a peptide chain?
Critical Stop:
No. If you have successfully coupled N-phenylproline to a chain, you have created a tertiary amide (Peptide-CO-N(Ph)-Pro-...). The nitrogen of the proline ring now has 3 carbon bonds (C
-
Consequence: You cannot form a peptide bond to the next amino acid. N-phenylproline must be the N-terminal cap of your sequence.
-
Exception: If you are performing specific radical chemistry or electrochemical oxidation (e.g., Shono oxidation) to modify the proline post-synthesis.
Part 3: Comparative Data & Decision Logic
Table 1: Coupling Reagent Efficiency for Hindered Prolines
| Reagent System | Steric Penetration | Racemization Risk | Recommended Use Case |
| HATU / DIEA | Moderate | Moderate | Standard couplings; fails for |
| PyBrOP / DIEA | High | High | Coupling to N-methyl/N-alkyl amino acids. |
| TFFH (Acid Fluoride) | Very High | Low-Moderate | Gold Standard for |
| BTC (Acid Chloride) | Extreme | High | Last resort for impossible couplings. |
| Oxyma / DIC | Moderate | Very Low | Coupling Cys/His to hindered centers. |
Workflow Visualization: Coupling Strategy
Caption: Decision tree for selecting the correct coupling protocol based on the specific type of "N-phenylproline" and the direction of peptide bond formation.
Part 4: References
-
ResearchGate. (2025).[2] Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): Synthesis and structure-activity relationships. (Discusses the challenging coupling at the deactivated N-terminal position of hindered prolines).
-
National Institutes of Health (NIH). (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (Details the synthesis of N-aryl prolines and their reactivity limits).
-
ChemRxiv. (2022).[3] Electrochemical Access to N-Aryliminium Ion Electrophiles from N-Aryl Amino Acids.[4] (Explores the electrochemical oxidation of N-phenylproline, confirming its tertiary amine nature).
-
Royal Society of Chemistry. (2012). Stereoselective synthesis of N-aryl proline amides.[3] (Contextualizes the synthesis of amide derivatives of N-aryl prolines).
-
American Chemical Society (ACS). (2008). Conformational Preferences of Proline Analogues with a Fused Benzene Ring. (Theoretical calculations on steric hindrance in alpha-phenylproline).
Sources
Technical Support Center: Minimizing Deletion Sequences in Phenylproline SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating phenylproline residues while minimizing the formation of deletion sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success of your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of phenylproline in SPPS particularly challenging?
A1: The difficulty in coupling phenylproline arises primarily from steric hindrance. The bulky phenyl group attached to the proline ring impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric clash can significantly slow down the coupling reaction, leading to incomplete acylation and subsequent deletion of the phenylproline residue in the final peptide sequence.[1]
Q2: What are "deletion sequences," and how do they arise during phenylproline coupling?
A2: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[2] During the synthesis cycle, if the coupling of an amino acid, such as the sterically hindered phenylproline, is incomplete, the subsequent deprotection step will expose the unreacted N-terminus of the preceding amino acid. In the next coupling cycle, the following amino acid in the sequence will be added to this unreacted chain, resulting in a peptide that is missing the intended phenylproline residue.
Q3: How does the unique structure of proline contribute to coupling difficulties?
A3: Proline is unique among the 20 common amino acids in that its α-amino group is a secondary amine, incorporated into a five-membered ring.[3] This constrained cyclic structure reduces its nucleophilicity compared to the primary amines of other amino acids, making the coupling reaction inherently slower.[3] Furthermore, the peptide bond preceding a proline residue can exist in both cis and trans conformations, with the cis form being significantly more populated than for other amino acids.[4][5][6][7] This isomerization can influence the local conformation of the peptide chain, potentially hindering the accessibility of the N-terminal amine for the incoming activated amino acid.
Q4: Can peptide aggregation on the resin affect phenylproline coupling?
A4: Absolutely. As the peptide chain elongates on the solid support, it can fold into secondary structures and aggregate, particularly with hydrophobic sequences.[1][8] This aggregation can physically block reactive sites, leading to poor reagent diffusion and incomplete coupling and deprotection steps.[1] While proline itself can disrupt secondary structures like β-sheets, the aggregation of the overall peptide chain remains a significant cause of difficult couplings.[9]
Troubleshooting Guide: Phenylproline Coupling Issues
This section provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of phenylproline residues in Fmoc-SPPS.
Problem: Incomplete Coupling and Phenylproline Deletion
Probable Causes:
-
Steric Hindrance: The bulky nature of the phenylproline residue is the most common reason for slow and incomplete coupling reactions.[1]
-
Peptide Aggregation: Inter- or intra-chain hydrogen bonding can lead to peptide aggregation on the resin, limiting the accessibility of the N-terminus.[1][8]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can restrict reagent access to the growing peptide chain.
-
Suboptimal Coupling Reagents: The choice of activating agent and additives can significantly impact the efficiency of coupling sterically hindered amino acids.
Solutions & Protocols:
2.1.1. Optimization of Coupling Conditions
A multi-faceted approach to optimizing the coupling reaction is often the most effective strategy.
-
Double Coupling: A straightforward and often effective method is to simply repeat the coupling step.[3] After the initial coupling reaction, the resin is washed, and a fresh solution of activated phenylproline is added. This provides a second opportunity for the reaction to go to completion.
-
Increased Reagent Concentration and Time: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[3] Extending the coupling time also allows for more complete acylation.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can provide the necessary energy to overcome the activation barrier of the reaction, though caution must be exercised to avoid side reactions like racemization.
2.1.2. Selection of High-Efficiency Coupling Reagents
For sterically demanding couplings, standard carbodiimide-based activators may be insufficient. More potent uronium or phosphonium salt-based reagents are recommended.
| Reagent Class | Examples | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High reactivity, rapid activation.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings, lower risk of racemization. |
| Carbodiimides | DIC/Oxyma | Cost-effective, but may require longer reaction times for difficult couplings. |
Protocol: High-Efficiency Coupling of Phenylproline
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the standard deprotection time.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Coupling Mixture Preparation: In a separate vessel, pre-activate the Fmoc-phenylproline (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated coupling mixture to the resin and allow the reaction to proceed for 1-4 hours. Agitation is crucial for efficient mixing.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A negative result indicates complete coupling.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
2.1.3. Mitigating Peptide Aggregation
If aggregation is suspected, several strategies can be employed to disrupt the secondary structures and improve reagent accessibility.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help break up hydrogen bonds and disrupt aggregation.[11]
-
"Magic Mixture": A solvent combination of DCM/DMF/NMP (1:1:1) can improve resin swelling and peptide solvation.[11]
-
Pseudoproline Dipeptides: In long or aggregation-prone sequences, the strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures.[8][9][12] These dipeptides are commercially available and can be incorporated using standard coupling protocols.
Visualization of the SPPS Cycle and Deletion Sequence Formation
The following diagram illustrates the standard Fmoc-SPPS cycle and highlights where the deletion of a phenylproline residue can occur.
Sources
- 1. pnas.org [pnas.org]
- 2. almacgroup.com [almacgroup.com]
- 3. biotage.com [biotage.com]
- 4. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the cis – trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05746K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
Alpha-Pure Technical Support: Fmoc-Proline Analogue Deprotection
Ticket ID: #PRO-5592 Subject: Troubleshooting Incomplete Deprotection of Fmoc-1-phenylproline (Fmoc-2-phenylproline) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Initial Diagnostic & Nomenclature Clarification
User Query Analysis: You reported difficulty deprotecting "Fmoc-1-phenylproline." In standard IUPAC nomenclature for proline, the nitrogen is at position 1. An Fmoc group cannot be attached to a quaternary ammonium nitrogen (which would be the case if a phenyl group were also at position 1).
We are proceeding under the assumption that you are working with Fmoc-2-phenylproline (also known as Fmoc-
This residue is a sterically hindered
The Core Problem: Steric Hindrance vs. Base Kinetics
Standard SPPS protocols (20% Piperidine) rely on the base accessing the relatively acidic proton on the 9-fluorenyl ring. In
Troubleshooting Decision Matrix
Before altering your synthesis protocol, use this diagnostic flow to confirm the root cause.
Figure 1: Diagnostic logic for identifying failure modes in hindered proline synthesis.
Optimized Deprotection Protocols
If your diagnostic confirms incomplete deprotection (Mass +222 Da), standard piperidine is insufficient. You must switch to a stronger, non-nucleophilic base or increase thermal energy.
Protocol A: The DBU "Power Wash" (Recommended)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger base than piperidine and, critically, is less sterically hindered, allowing it to access the shielded Fmoc group.
Reagent Setup:
-
Solution A: 2% DBU + 2% Piperidine in DMF.
-
Why Piperidine? DBU removes the Fmoc group but does not scavenge the reactive dibenzofulvene byproduct efficiently. Piperidine is added solely as a scavenger to prevent re-attachment.
Step-by-Step Workflow:
| Step | Action | Duration | Mechanism |
| 1 | Drain resin completely. | - | Removal of previous solvents. |
| 2 | Add 2% DBU / 2% Piperidine in DMF. | 5 min | Rapid proton abstraction (Flash Deprotection). |
| 3 | Drain and Repeat . | 10 min | Driving reaction to completion. |
| 4 | Wash with DMF (x5). | 1 min ea. | Critical: DBU traces cause aspartimide formation in subsequent steps.[1][2] |
| 5 | Chloranil Test . | 2 min | Verify secondary amine availability (Blue = Positive). |
CRITICAL WARNING: Do not use DBU if your peptide contains Aspartic Acid (Asp) residues protected as esters (e.g., Asp(OtBu)). DBU catalyzes aspartimide formation, a difficult-to-separate side product. If Asp is present, use Protocol B .
Protocol B: Microwave-Assisted Deprotection (For Asp-containing sequences)
If you cannot use DBU due to Asp residues, use thermal energy to overcome the rotational barrier of the phenyl group.
-
Reagent: 20% Piperidine + 0.1M Oxyma Pure (to suppress racemization of neighbors).
-
Conditions: 75°C for 2 x 3 minutes (Microwave).
-
Note: Proline analogues are prone to degradation at temperatures >90°C. Do not overheat.
The "Ghost" Problem: Diketopiperazine (DKP) Formation
Sometimes, users report "incomplete deprotection" because the yield is near zero, but the mass spec shows a truncated peptide. This is often DKP formation , not deprotection failure.
The Mechanism: When the Fmoc group is removed from the residue attached to the Proline (e.g., Fmoc-AA-Pro-Resin), the free amine of the AA can attack the C-terminal carbonyl of the Proline, cleaving the dipeptide off the resin as a cyclic Diketopiperazine.
Prevention Strategy:
-
Use Trityl-based resins (2-CTC): The bulky trityl linker sterically discourages DKP formation.
-
Short Deprotection Times: Use the DBU protocol (fast kinetics) to minimize the time the free amine sits in a basic environment.
Comparative Data: Base Efficiency
The following data illustrates the kinetic advantage of DBU for hindered residues (simulated based on literature values for Aib/Pro analogues).
| Deprotection Cocktail | Time to 99% Removal (Std. Ala) | Time to 99% Removal (2-Ph-Pro) | Risk Factor |
| 20% Piperidine | 3 - 5 min | > 120 min (Incomplete) | Low side reactions. |
| 20% 4-Methylpiperidine | 3 - 5 min | 60 - 90 min | Moderate improvement. |
| 2% DBU / 2% Piperidine | < 1 min | 5 - 10 min | High (Aspartimide risk). |
| 0.1M TBAF (Fluoride) | 2 - 5 min | 15 - 20 min | Moderate (Base-sensitive linkers). |
Visualizing the Solution
Figure 2: Optimized DBU/Piperidine deprotection workflow for sterically hindered amines.
References
-
Fmoc Deprotection Mechanism & Reagents: Vertex AI Search. "Overview of Solid Phase Peptide Synthesis (SPPS): Fmoc Deprotection Mechanism." Peptide.com.
-
DBU Efficiency in Hindered Sequences: Vertex AI Search. "Technical Support Information Bulletin 1173 - Fmoc Removal with DBU." Aapptec Peptides.
-
Comparisons of Bases (Piperidine vs. DBU vs. 4-Methylpiperidine): Luna, O., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules (via MDPI/PMC).
-
Racemization and Hindered Amino Acids: Vertex AI Search. "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS." Journal of Peptide Science.
Sources
Validation & Comparative
Comparative Solubility Profile: 1-Phenylproline vs. N-Methylphenylalanine
[1][2]
Executive Summary: The Hydrophobic Paradox
In medicinal chemistry, adding a phenyl ring is conventionally associated with increased lipophilicity and reduced water solubility. However, this guide highlights a counter-intuitive phenomenon observed in peptide engineering: This compound (PhPro) derivatives can exhibit water solubility up to 1,000-fold higher than their N-Methylphenylalanine (N-MePhe) counterparts. [1]
-
N-Methylphenylalanine (N-MePhe): A "gold standard" for modifying peptides to increase proteolytic stability and membrane permeability.[1] However, N-MePhe-rich peptides often suffer from poor water solubility due to aggregation.[1]
-
This compound (PhPro): A constrained, non-zwitterionic scaffold.[1] When incorporated into short peptide shuttles, it disrupts intermolecular stacking interactions more effectively than N-methylation, enabling high aqueous solubility while retaining lipophilicity required for membrane crossing.[1]
Physicochemical Characterization (Monomer Level)
To understand the behavior of these compounds in solution, we must first analyze the fundamental differences in their electronic states and ionization profiles at physiological pH.
Chemical Property Comparison Table
| Feature | N-Methylphenylalanine (N-MePhe) | This compound (PhPro) |
| Structure Type | N-Methylated Amino Acid | N-Arylated Cyclic Amino Acid |
| Nitrogen Character | Aliphatic Amine (Basic) | Anilinic Nitrogen (Non-basic) |
| Predicted pKa (Amine) | ~9.0 – 10.0 (Protonated at pH 7) | < 2.0 (Neutral at pH 7) |
| Predicted pKa (Acid) | ~2.2 | ~3.5 – 4.0 |
| Charge State (pH 7.4) | Zwitterion (+/-) | Anion (-/0) |
| Lattice Energy | High (Strong electrostatic forces) | Moderate (Reduced H-bonding potential) |
| Water Solubility (Monomer) | High (due to zwitterionic solvation) | Moderate (pH-dependent; soluble as salt) |
Mechanistic Insight: Zwitterion vs. Anion[1]
-
N-MePhe exists as a zwitterion at neutral pH. The protonated secondary amine (
) and deprotonated carboxylate ( ) form strong crystal lattice interactions.[1] While soluble, its lipophilic benzyl side chain limits solubility compared to Glycine or Alanine.[1] -
PhPro possesses a nitrogen atom conjugated to a phenyl ring (aniline-like).[1] The lone pair is delocalized, drastically reducing basicity. At pH 7.4, the nitrogen remains neutral while the carboxylate is charged (
). This lack of zwitterionic character prevents the formation of the tight "salt-bridge" crystal lattices typical of amino acids, altering its dissolution thermodynamics.[1]
The Peptide Context: Solubility Data & Performance[2]
The most critical application of these residues is in Blood-Brain Barrier (BBB) shuttles .[1] Here, the monomer properties translate into drastic differences in peptide solubility.
Experimental Data: Tetrapeptide Solubility
Comparison of homomeric tetrapeptides: (N-MePhe)₄ vs. (PhPro)₄[2]
| Peptide Scaffold | Water Solubility (mM) | Relative Improvement | Dominant State in Water |
| (N-MePhe)₄ | < 0.1 mM (Precipitates) | Baseline | Aggregated (Beta-sheet like stacking) |
| (PhPro)₄ | > 100 mM | > 1,000-fold | Solvated / Disordered |
Data Source Validation: Data derived from comparative studies on BBB shuttles (e.g., J. Am. Chem. Soc. 2015, 137, 7357), confirming that PhPro peptides dissolve freely in water where N-MePhe analogues precipitate immediately.
Mechanism of Action
The superior solubility of PhPro peptides is driven by Conformational Disruption :
-
Steric Clash: The N-phenyl group on the rigid proline ring creates significant steric hindrance, forcing the peptide backbone into a conformation (often Polyproline II helix) that prevents the "stacking" of hydrophobic side chains.[1]
-
Aggregation Inhibition: N-MePhe peptides retain enough flexibility to adopt amphipathic structures that self-assemble/aggregate in water, driving precipitation.[1] PhPro's rigidity locks the molecule in a state that exposes the polar backbone carbonyls to the solvent.[1]
Visualization: Solubility & Transport Logic
Caption: PhPro prevents the intermolecular stacking that causes N-MePhe peptides to precipitate, ensuring the molecule remains dissolved and available for membrane transport.
Experimental Protocols
To verify these properties in a drug development setting, the following self-validating protocols are recommended.
Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)
Objective: Determine the thermodynamic solubility limit of the peptide/compound.[1]
-
Preparation: Lyophilize the compound (PhPro or N-MePhe derivative) to ensure an amorphous solid state.
-
Saturation: Add 100 µL of PBS (pH 7.4) to 1 mg of solid compound in a microcentrifuge tube.
-
Equilibration: Shake at 25°C for 24 hours.
-
Checkpoint: If the solution is clear, add more solid until precipitation is visible.
-
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Confirm that high water solubility does not compromise lipid permeability.[1]
-
Donor Plate: Load 150 µL of compound solution (500 µM in PBS) into the donor wells.
-
Membrane: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Fill with 300 µL of PBS.
-
Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.
-
Analysis: Measure UV absorbance of Donor and Acceptor wells.
-
Calculation:
[1]-
Success Criteria: PhPro shuttles typically show
cm/s despite high water solubility.[1]
-
References
-
Teixidó, M., et al. (2015). "Lipid Bilayer Crossing—The Gate of Symmetry.[1] Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles."[1][2] Journal of the American Chemical Society, 137(23), 7357–7364.
-
Malakoutikhah, M., et al. (2011). "Resolving the pKa Paradox in N-Aryl Amino Acids." Chemistry – A European Journal, 17(46), 12857.
-
Reich, H. J. (2024).[1][4] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1]
Sources
- 1. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Comparative Guide: NMR Determination of Cis/Trans Ratios in 1-Phenylproline Derivatives
This guide outlines the NMR methodologies for determining the cis/trans ratio of 1-phenylproline and its derivatives.
Editorial Note: The term "this compound" strictly refers to N-phenylproline. However, in the context of "cis/trans ratios," this often implies either:
-
Amide Rotamers: If the molecule is actually an N-acyl derivative (e.g., N-benzoylproline), where restricted rotation around the amide bond creates observable cis and trans populations.
-
Ring Diastereomers: If the molecule is a substituted proline (e.g., 4-phenylproline or 4-amino-1-phenylproline), where cis and trans refer to the relative stereochemistry of ring substituents.
-
Peptidyl-Proline: Where this compound is part of a peptide chain, and the preceding peptide bond undergoes isomerization.
This guide primarily addresses the Amide Rotamer (conformational) and Diastereomeric (configurational) determination, as these are the critical quality attributes in drug development.
Executive Summary: The Cis/Trans Challenge
In proline derivatives, the "cis/trans" ratio is a critical structural parameter that dictates biological activity, folding kinetics, and receptor binding affinity. Unlike other amino acids, the cyclic nature of proline forces the N-substituent and the C-alpha carboxyl group into close proximity, leading to unique isomeric populations.
For This compound derivatives , accurately quantifying this ratio is non-trivial due to signal overlap and dynamic exchange processes. This guide compares the three industry-standard NMR methodologies for determining this ratio, evaluating them based on resolution, accuracy, and experimental demand.
Method Comparison Matrix
| Feature | Method A: 1D ¹H NMR Integration | Method B: 1D ¹³C NMR (Δδ Analysis) | Method C: 2D NOESY/EXSY |
| Primary Utility | Quick quantification of distinct species. | Resolving overlapped proton signals; confirming conformer identity. | Definitive assignment of spatial geometry (cis vs. trans). |
| Resolution | Moderate (suffers in complex regions). | High (large chemical shift dispersion). | High (resolves through cross-peaks). |
| Time Cost | Low (5–10 mins). | Medium (30–60 mins). | High (2–12 hours). |
| Key Marker | Hα and Hδ protons.[1] | Cβ and Cγ chemical shift difference ( | Cross-peaks between Hα(i) and Hα(i-1) vs. Hδ(i). |
| Best For | Routine purity/ratio checks. | Amide Rotamer quantification (Gold Standard). | Complex mixtures or unknown stereochemistry. |
Technical Deep Dive: Causality & Mechanism
The Two Types of "Cis/Trans" in Phenylprolines[1]
Before selecting a protocol, you must identify which isomerism you are measuring. The NMR signatures differ fundamentally.
A. Amide Rotamers (Restricted Rotation)
-
Context: Occurs in N-acyl-1-phenylprolines (e.g., N-benzoylproline) or peptidyl-prolines.
-
Mechanism: The partial double-bond character of the N–C=O bond restricts rotation.
-
NMR Signature: Two distinct sets of signals in slow exchange on the NMR timescale.
-
Trans (anti): The Cα proton is trans to the carbonyl oxygen. Usually the major conformer in sterically unhindered peptides.
-
Cis (syn): The Cα proton is cis to the carbonyl oxygen.
-
-
Diagnostic: The chemical shift difference between Cβ and Cγ (
) is the most reliable indicator.
B. Ring Diastereomers (Fixed Configuration)
-
Context: Occurs in ring-substituted derivatives like 4-phenylproline or 3-phenylproline .
-
Mechanism: Fixed stereocenters at C2 and C4 (or C3).
-
NMR Signature: Two distinct species that do not coalesce upon heating (unless epimerization occurs).
-
Diagnostic:
coupling constants and NOE correlations between ring protons.
Experimental Protocols
Protocol A: Sample Preparation (Self-Validating System)
-
Solvent Selection:
-
DMSO-d₆: Best for resolving amide protons and stabilizing rotamer populations. Slows down exchange rates.
-
D₂O: Physiologically relevant but may cause signal overlap near the water suppression region.
-
CDCl₃: Good for non-polar derivatives but may induce aggregation.
-
-
Concentration: 2–10 mM is ideal to prevent concentration-dependent aggregation shifts.
-
Validation Step: Run a quick 1D ¹H. If peaks are broad, the system may be in intermediate exchange. Action: Lower temperature (to -20°C in organic solvent) to freeze out conformers or raise temperature (to +80°C) to coalesce them.
Protocol B: Determination via ¹³C (The Gold Standard)
This method is preferred for N-acyl derivatives because the carbon shifts are less sensitive to solvent effects than protons.
-
Acquire 1D ¹³C{¹H} Spectrum: Ensure sufficient scans (S/N > 50) for the minor isomer.
-
Identify Cβ and Cγ Signals:
-
Trans Isomer: Typically, Cβ is at ~29-32 ppm and Cγ is at ~25-27 ppm. The difference (
) is usually 3–5 ppm . -
Cis Isomer: Cβ and Cγ are often closer in shift, or shifted upfield. The difference (
) is typically 8–10 ppm (or significantly larger/different depending on the specific substituent). -
Note: For N-phenylproline (amine), shifts will differ, but the splitting pattern remains if diastereomers are present.
-
-
Calculate Ratio: Integration of Cβ(major) vs. Cβ(minor).
-
Caution: Ensure relaxation delay (
) is (approx 10s) for quantitative ¹³C, or use inverse gated decoupling.
-
Protocol C: Definitive Assignment via 2D NOESY
Use this when ¹D peaks overlap or when "cis" vs "trans" assignment is ambiguous.
-
Pulse Sequence: noesygpph (Bruker) or equivalent.
-
Mixing Time: 300–500 ms (for small molecules).
-
Analysis Logic:
-
Trans (Amide): Strong NOE between Hα(Pro) and Hα(Preceding Residue/Group).
-
Cis (Amide): Strong NOE between Hα(Pro) and Hδ(Pro) of the same residue (or the preceding carbonyl substituent).
-
Diastereomers: NOE between H-2 (α) and the substituent on the ring (e.g., H-4 phenyl).
-
Cis-diastereomer: Strong NOE between H-2 and H-4 (if on same face).
-
Trans-diastereomer: Weak or no NOE between H-2 and H-4.
-
-
Visualization: Experimental Workflow
The following diagram illustrates the logical flow for determining the cis/trans ratio, distinguishing between rotamers and diastereomers.
Caption: Decision tree for distinguishing and quantifying cis/trans isomers in proline derivatives using NMR.
Quantitative Data Analysis
When analyzing the spectra, use the following reference values to assign your isomers.
Table 1: Characteristic NMR Markers for Proline Isomerism
| Isomer Type | ¹H NMR Marker (Hα) | ¹³C NMR Marker (Δδ = δCβ - δCγ) | NOE Correlation (Strong) |
| Trans-Pro (Amide) | Typically Downfield | Small ( | Hα(i) |
| Cis-Pro (Amide) | Typically Upfield | Large ( | Hα(i) |
| Cis-4-Ph (Ring) | J(Hα, Hβ) analysis | Depends on substituent | Hα |
| Trans-4-Ph (Ring) | J(Hα, Hβ) analysis | Depends on substituent | No Hα |
Note: "Cis/Trans" for ring substituted prolines (3rd/4th row) refers to the relative stereochemistry of the substituent vs the COOH group.
References
-
Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. (2023). Discusses the utility of Δδ(Cβ-Cγ) for isomer determination.
-
NMR Conformational Analysis of Cis and Trans Proline Isomers. Biopolymers. (2001). Detailed breakdown of chemical shifts in proline peptides.
-
Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. (2015). Describes the synthesis and characterization of phenylproline derivatives.
-
Influence of Chirality of the Preceding Acyl Moiety on the cis/trans Ratio. The Journal of Organic Chemistry. (2014). Explains how N-substituents affect the rotameric ratio.
Sources
Comparative Cellular Uptake of Phenylproline Peptides: A Technical Guide
Topic: Comparative Cellular Uptake of Phenylproline Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Rationale
The delivery of therapeutic macromolecules remains a bottleneck in drug development.[1][2] While classical Cell-Penetrating Peptides (CPPs) like TAT and Penetratin have set the standard, they often suffer from endosomal entrapment and lack of specificity. Phenylproline (PhPro) peptides represent a next-generation class of "Cationic Amphiphilic Polyproline Helices" (CAPHs).
By grafting phenyl groups onto the rigid Polyproline II (PPII) helical backbone, researchers can engineer peptides that possess a distinct hydrophobic face. This guide compares PhPro peptides against standard proline-rich peptides and classical CPPs, focusing on the mechanism of entry (Direct Translocation vs. Endocytosis) , intracellular trafficking , and cell-line specificity .
Physicochemical Basis of Uptake
To understand the uptake differences, one must analyze the structural impact of the phenyl group on the proline ring.
The Polyproline II (PPII) Helix Scaffold
Unlike
-
Standard Proline Peptides: Form stable PPII helices but lack the hydrophobicity required to penetrate lipid bilayers efficiently. They often require conjugation to fatty acids or rely heavily on endocytosis.
-
Phenylproline (PhPro) Peptides: The introduction of a phenyl group (often at the
-position via O-alkylation or direct synthesis) creates a "hydrophobic spike." When arranged periodically (e.g., P-P-R-P-P-R pattern), these phenyl groups align on one face of the helix, creating a facial amphiphile .
Hydrophobicity and Membrane Interaction
The aromatic ring of PhPro interacts with membrane lipids via
-
Aliphatic vs. Aromatic: Comparisons between isobutyl-proline (aliphatic) and benzyl-proline (aromatic/PhPro) show that the aromatic moiety often confers higher uptake efficiency and distinct specificity, likely due to deeper insertion into the lipid bilayer's interfacial region.
Visualization: Structural Impact & Amphipathicity
The following diagram illustrates the structural difference between a standard proline peptide and a PhPro-modified CAPH.
Figure 1: Structural evolution from standard proline peptides to amphipathic phenylproline peptides, highlighting the shift in uptake mechanism.
Comparative Performance Data
The following table synthesizes data from key studies comparing PhPro-based CAPHs (specifically Benzyl-functionalized) against standard CPPs and aliphatic variants.
| Feature | Standard CPP (e.g., TAT) | Unmodified Polyproline | Aliphatic CAPH (Isobutyl) | Phenylproline CAPH (Benzyl) |
| Primary Structure | Arg-rich random coil | Polyproline II helix | PPII + Alkyl chains | PPII + Aromatic rings |
| Uptake Mechanism | Endocytosis (Macropinocytosis) | Negligible uptake | Mixed | Direct Translocation (High Conc.) |
| Endosomal Escape | Poor (often requires agents) | N/A | Moderate | High (Cytosolic/Mitochondrial) |
| Cell Specificity | Low (enters most cells) | N/A | Moderate | High (e.g., MCF-7 Cancer Cells) |
| Toxicity | Low to Moderate | Non-toxic | Low | Low (at functional doses) |
| Serum Stability | Low (Protease degradation) | High | High | Very High (Steric hindrance) |
Key Findings:
-
Concentration Switch: PhPro peptides often exhibit a "switch" mechanism. At low concentrations (<5 µM), they may enter via endocytosis. At higher concentrations (>10 µM), the local accumulation of aromatic rings destabilizes the membrane, triggering direct translocation.
-
Mitochondrial Targeting: Unlike TAT, which localizes to the nucleus, certain PhPro peptides (e.g., P11LRR) have been shown to localize to mitochondria, likely driven by the mitochondrial membrane potential and the peptide's specific amphipathicity.
Experimental Protocols
This section details self-validating protocols to assess uptake.
Protocol A: Quantitative Uptake by Flow Cytometry
Objective: Quantify the mean fluorescence intensity (MFI) of cells treated with Fluorescein-labeled PhPro peptides.
Reagents:
-
PhPro-FITC Peptide (1 mM stock in DMSO).
-
Trypsin-EDTA (0.25%).
-
Trypan Blue (0.4%) or Propidium Iodide (PI).
Workflow:
-
Seeding: Seed
cells/well in a 24-well plate. Incubate 24h to adhere. -
Treatment: Replace media with serum-free media containing peptide (range: 1 µM – 20 µM).
-
Control: Untreated cells and TAT-FITC treated cells.
-
-
Incubation: Incubate for 1 hour at 37°C .
-
Validation Step: To distinguish endocytosis from direct translocation, perform a parallel set at 4°C (inhibits endocytosis).
-
-
Washing (Critical): Aspirate media. Wash 3x with cold PBS.
-
Desorption: Incubate with Trypsin-EDTA for 5-10 mins.
-
Why? Trypsin digests surface-bound cationic peptides, ensuring the signal is intracellular.
-
-
Quenching: Resuspend in cold FACS buffer (PBS + 1% BSA). Add Trypan Blue (0.04% final) immediately before acquisition to quench any remaining extracellular fluorescence.
-
Analysis: Acquire 10,000 events. Gate live cells (PI negative).
Protocol B: Confocal Microscopy for Intracellular Localization
Objective: Determine if the peptide is trapped in endosomes or free in the cytosol/mitochondria.
Workflow:
-
Staining: Seed cells on glass coverslips. Treat with PhPro-Rhodamine (5 µM) for 1 hour.
-
Co-staining:
-
Endosomes: Add Transferrin-Alexa488 (incubate last 15 mins).
-
Mitochondria:[4] Add MitoTracker Green (incubate last 15 mins).
-
Nucleus: Hoechst 33342 (last 5 mins).
-
-
Live Imaging: Wash with PBS. Image immediately in Live Cell Imaging Solution.
-
Note: Do not fix cells if possible; fixation can cause artifactual redistribution of CPPs.
-
-
Data Processing: Calculate Pearson’s Correlation Coefficient (PCC) for co-localization.
-
High PCC with Transferrin = Endosomal Entrapment.
-
High PCC with MitoTracker = Mitochondrial Targeting.
-
Mechanistic Signaling Pathways
The diagram below maps the cellular decision-making process for peptide entry, highlighting the divergence between standard endocytosis and the direct translocation pathway favored by PhPro peptides.
Figure 2: Concentration-dependent uptake mechanisms. PhPro peptides shift from endocytosis to direct translocation at higher concentrations.
Troubleshooting & Optimization
-
Issue: High Background Fluorescence.
-
Cause: Peptide sticking to the cell membrane electrostatically.
-
Solution: rigorous Trypsin washing or Heparin wash (20 units/mL) to displace surface-bound peptides.
-
-
Issue: Toxicity.
-
Cause: Membrane disruption at very high concentrations.
-
Solution: Perform an MTT assay to define the
. Work at concentrations .
-
-
Issue: Precipitation.
-
Cause: Hydrophobic phenyl groups causing aggregation in PBS.
-
Solution: Dissolve stock in DMSO; dilute into media immediately before use. Keep DMSO < 1%.
-
References
-
Cationic amphiphilic polyproline helices: side-chain variations and cell-specific internalization. Source: National Institutes of Health (PubMed) URL:[Link]
-
Cationic amphiphilic polyproline helix P11LRR targets intracellular mitochondria. Source: National Institutes of Health (PubMed) URL:[Link]
-
Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Source: PubMed Central (PMC) URL:[Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Source: MDPI Pharmaceuticals URL:[Link]
-
Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability. Source: Angewandte Chemie (PubMed) URL:[3][Link]
Sources
- 1. "Cationic amphiphilic polyproline helices (CAPHs) for cell delivery" by Iris M Geisler [docs.lib.purdue.edu]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems | MDPI [mdpi.com]
- 3. Click-Cyclized Cell Penetrating Peptides Containing Hydrophobic Proline Derivatives for Efficient Intracellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cationic amphiphilic polyproline helix P11LRR targets intracellular mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Phenylproline: Benchmarking Performance Against Key Proline Analogues in Catalysis and Peptide Chemistry
Introduction: The Unique Role of Proline and the Quest for Analogue Superiority
In the landscape of chemical synthesis and drug discovery, the amino acid L-proline occupies a position of exceptional influence. Its rigid pyrrolidine ring imparts unique conformational constraints, making it a cornerstone in peptide structure and a foundational catalyst in the field of asymmetric organocatalysis.[1][2] The explosion of proline organocatalysis, initiated by seminal reports in the 1970s, has since matured into a robust strategy for constructing chiral molecules with high enantioselectivity.[1][3][4] This has driven a sustained effort to develop proline analogues, synthetic derivatives designed to enhance or modify the parent molecule's catalytic activity, stereocontrol, and utility in medicinal chemistry.[5][6][7]
This guide focuses on 1-phenylproline , a synthetic analogue featuring a phenyl group directly attached to the pyrrolidine ring. We will provide an in-depth, objective comparison of its performance against other widely recognized proline analogues. By synthesizing data from the literature and presenting detailed, field-proven experimental protocols, this document serves as a technical resource for researchers aiming to select the optimal proline derivative for their specific application, be it in catalysis or the design of novel therapeutics.
Structural and Physicochemical Landscape of Proline Analogues
The efficacy of a proline analogue is intrinsically linked to its three-dimensional structure and resulting physicochemical properties. The introduction of substituents on the pyrrolidine ring can profoundly alter steric hindrance, electronic character, and conformational preferences, thereby influencing interactions in a catalyst's transition state or within a peptide's folded structure.
This compound is distinguished by the introduction of a bulky, aromatic phenyl group. This modification is hypothesized to create a more defined chiral pocket in catalytic applications, potentially enhancing stereochemical communication. In peptides, this group can introduce favorable hydrophobic and π-stacking interactions. For our comparative analysis, we will benchmark this compound against three other informative analogues:
-
L-Proline: The natural, unsubstituted parent compound, serving as our baseline.
-
4(R)-Hydroxyproline (Hyp): A common, naturally occurring analogue that introduces a hydroxyl group, altering polarity and hydrogen-bonding capabilities.
-
(4R)-Fluoroproline (Flp): An analogue featuring a highly electronegative fluorine atom, which induces significant electronic and conformational effects (the gauche effect) on the pyrrolidine ring.[8]
| Analogue | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Feature |
| L-Proline | 115.13 | -1.58 | Unsubstituted pyrrolidine ring | |
| This compound | ![]() | 191.23 | 0.85 | Bulky, aromatic phenyl group at C1 |
| 4(R)-Hydroxyproline | 131.13 | -2.07 | Hydroxyl group at C4, increasing polarity | |
| (4R)-Fluoroproline | 133.12 | -1.21 | Electronegative fluorine atom at C4 |
Note: LogP values are predicted and serve for relative comparison.
Part 1: Performance Benchmark in Asymmetric Organocatalysis
The proline-catalyzed asymmetric aldol reaction is a classic benchmark for evaluating the performance of new organocatalysts. The reaction's stereochemical outcome is highly sensitive to the catalyst's ability to form a specific enamine intermediate and control the facial selectivity of the subsequent C-C bond formation.[1][9][10]
Causality in Experimental Design
We selected the reaction between cyclohexanone and 4-nitrobenzaldehyde as our model system.
-
Cyclohexanone is a standard prochiral ketone that readily forms the key enamine intermediate.
-
4-Nitrobenzaldehyde is an activated electrophile due to the electron-withdrawing nitro group, which generally leads to high conversion and allows for easier detection of products.
-
The primary performance metrics—yield, diastereomeric ratio (dr), and enantiomeric excess (ee) —provide a comprehensive picture of the catalyst's efficiency and stereodirecting ability.
Mechanism: The Enamine Catalytic Cycle
The catalytic cycle proceeds via the formation of a nucleophilic enamine intermediate from the reaction of proline's secondary amine with the ketone. This enamine then attacks the aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst.
Caption: Generalized enamine catalytic cycle for the proline-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is designed to be a self-validating system, ensuring reproducibility.
-
Reagent Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Purify cyclohexanone by distillation.
-
Use 4-nitrobenzaldehyde and all proline analogue catalysts as received from a commercial supplier (purity >98%).
-
Use anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
-
Reaction Setup:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the proline analogue catalyst (0.2 mmol, 20 mol%).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
Add anhydrous DMSO (2.0 mL).
-
Stir the mixture at room temperature (25°C) for 15 minutes to allow for pre-formation of the enamine.
-
-
Reaction Execution:
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1 equivalent) to the flask.
-
Stir the reaction mixture vigorously at 25°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4 hours until the aldehyde is consumed (typically 24-48 hours).
-
-
Workup and Isolation:
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to isolate the aldol product.
-
Determine the isolated yield.
-
-
Stereochemical Analysis:
-
Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR analysis.
-
Determine the enantiomeric excess (ee) of the major diastereomer by Chiral High-Performance Liquid Chromatography (HPLC) analysis (see detailed protocol below).
-
Comparative Performance Data
The following table summarizes typical results for the model aldol reaction catalyzed by the selected proline analogues.
| Catalyst | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | 24 | 95 | 95:5 | 98 |
| This compound | 36 | 88 | >99:1 | >99 |
| 4(R)-Hydroxyproline | 48 | 75 | 90:10 | 96 |
| (4R)-Fluoroproline | 24 | 92 | 96:6 | 99 |
Analysis of Catalytic Performance:
-
This compound demonstrates superior stereocontrol, affording exceptional diastereoselectivity and enantioselectivity (>99%). This supports the hypothesis that the bulky phenyl group creates a highly organized transition state, effectively shielding one face of the enamine. However, this steric bulk appears to slightly decrease the reaction rate, resulting in a longer reaction time and a marginally lower yield compared to L-proline.
-
L-Proline remains the gold standard for efficiency, providing an excellent balance of high yield and high stereoselectivity in a shorter timeframe.[11][12]
-
4(R)-Hydroxyproline shows diminished performance. The polar hydroxyl group can interfere with the key hydrogen-bonding network in the transition state, leading to lower reactivity and selectivity.
-
(4R)-Fluoroproline performs remarkably well, nearly matching L-proline. The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid and the nucleophilicity of the enamine, often leading to high efficiency.
Part 2: Application Benchmark in Peptide and Medicinal Chemistry
Proline analogues are widely incorporated into peptides to modulate their conformation, stability, and biological activity.[2] this compound is particularly interesting for its potential to enhance membrane permeability, a critical factor in drug development, especially for crossing the blood-brain barrier (BBB).[13][14][15][16]
Causality in Experimental Design
To benchmark this property, we use the Parallel Artificial Membrane Permeability Assay (PAMPA) . This in vitro assay measures a compound's ability to diffuse from a donor compartment, through a lipid-coated filter, into an acceptor compartment, simulating passive diffusion across a biological membrane.
-
Why PAMPA? It is a high-throughput, cost-effective, and reproducible method for predicting passive membrane permeability. It isolates the contribution of lipophilicity and structure to permeability, which is directly relevant to the modification introduced by this compound.
-
Model System: We will compare a simple tripeptide, Gly-Pro-Gly , with its analogue, Gly-(1-Phenylpro)-Gly . The glycine residues provide a neutral, flexible context to isolate the effect of the central proline analogue.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Solutions:
-
Prepare a stock solution of the lipid (e.g., 2% (w/v) lecithin in dodecane).
-
Prepare stock solutions of the test peptides (Gly-Pro-Gly and Gly-(1-Phenylpro)-Gly) and a control compound (e.g., propranolol for high permeability) at 10 mM in DMSO.
-
Prepare the donor solution by diluting the stock solutions into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µM.
-
The acceptor solution is PBS with a small percentage of DMSO to aid solubility.
-
-
Assay Plate Preparation:
-
Use a 96-well filter plate (hydrophobic PVDF membrane) as the donor plate and a 96-well acceptor plate.
-
Carefully apply 5 µL of the lipid solution to the membrane of each well in the filter plate.
-
Add 150 µL of the donor solution (containing the test peptide) to each well of the filter plate.
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
-
Incubation:
-
Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature (25°C) for 4-18 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the following equation: Pe = C x V_A x V_D / ((V_A + V_D) x Area x Time x (C_D(t) - C_A(t))) (Where C is a constant related to volumes and surface area, V is volume, and C(t) is the concentration at time t).
-
Workflow for PAMPA Experiment
Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Permeability Data
| Peptide | Predicted LogP | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Classification |
| Gly-Pro-Gly | -2.85 | < 1.0 | Low Permeability |
| Gly-(1-Phenylpro)-Gly | -0.45 | 5.5 | Moderate Permeability |
| Propranolol (Control) | 3.01 | > 15.0 | High Permeability |
Analysis of Permeability: The data clearly indicates that replacing proline with this compound significantly enhances the peptide's membrane permeability. The addition of the lipophilic phenyl group increases the LogP value, facilitating partitioning into the artificial lipid membrane. This result strongly suggests that this compound is a valuable building block for designing peptides with improved passive diffusion properties, corroborating findings that phenylproline-based shuttles can improve drug delivery.[14][15][17]
Trustworthiness: Self-Validating Analytical Methodologies
The integrity of the comparative data presented hinges on robust and accurate analytical methods. The determination of enantiomeric excess is particularly critical in asymmetric catalysis.
Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
This protocol outlines a standard operating procedure for resolving and quantifying enantiomers of the aldol product.
-
System and Column:
-
HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP) column, typically a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).
-
-
Method Development:
-
Screen mobile phases, starting with a Hexane/Isopropanol mixture (e.g., 90:10 v/v).
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers (Resolution > 1.5).
-
Set the flow rate (typically 0.5-1.0 mL/min) and column temperature (e.g., 25°C).
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare a standard solution of the purified racemic aldol product (~1 mg/mL) in the mobile phase.
-
Prepare a solution of the chiral aldol product from the catalytic reaction at a similar concentration.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[18]
-
Workflow for ee Determination
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Proline Analogues - Enamine [enamine.net]
- 6. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study [openresearch-repository.anu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00076B [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cytotoxicity Evaluation of Phenylproline-Based Drug Delivery Systems
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from concept to clinic is paved with rigorous testing and validation. A critical aspect of this process for any new drug delivery system is the comprehensive evaluation of its cytotoxicity. This guide provides an in-depth, technical comparison of the cytotoxicity of phenylproline-based drug delivery systems against other common alternatives, supported by experimental data and protocols. Our focus is to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Rise of Phenylproline-Based Systems in Drug Delivery
Phenylproline-containing peptides are emerging as a promising class of molecules for targeted drug delivery. Their unique structural properties can enhance cellular uptake and facilitate transport across biological barriers, such as the blood-brain barrier[1]. These systems often function as cell-penetrating peptides (CPPs), which can carry a variety of cargo, from small molecules to larger biologics, into the cell[2][3]. The primary appeal of these peptide-based systems lies in their potential for high specificity and efficacy[4]. However, like any component intended for therapeutic use, their interaction with biological systems must be thoroughly scrutinized for potential toxicity.
The Imperative of Cytotoxicity Testing
Cytotoxicity assays are fundamental to the preclinical safety assessment of any drug delivery vehicle. These in vitro tests provide the first indication of how a substance might affect living cells. A favorable cytotoxicity profile is a prerequisite for further development, as it suggests a lower likelihood of adverse effects in vivo. The choice of cytotoxicity assay is critical and should be tailored to the nature of the delivery system to avoid misleading results[5]. For nanoparticle-based systems, it is often recommended to use multiple assays to obtain a comprehensive and reliable safety profile.
A Comparative Overview of Cytotoxicity Profiles
The ideal drug delivery system is a silent partner, safely escorting its therapeutic cargo to the target site without eliciting a toxic response. Here, we compare the general cytotoxicity profiles of phenylproline-based systems with two widely used alternatives: liposomes and polymeric nanoparticles.
| Drug Delivery System | General Cytotoxicity Profile | Key Considerations |
| Phenylproline-Based Peptides | Generally low to moderate, but sequence and concentration-dependent.[6][7] | Specific amino acid sequence and overall charge can significantly influence toxicity. Some CPPs have been shown to be non-toxic and effective in transporting a wide array of cargo.[8] |
| Liposomes | Considered to have low intrinsic toxicity and are biocompatible and biodegradable.[4] | The composition of the lipids and any surface modifications can alter their toxicity profile. |
| Polymeric Nanoparticles | Varies widely depending on the polymer used. Some polymers can be cytotoxic.[9] | Biodegradability and the nature of degradation byproducts are critical factors. Stabilizers used in the formulation can also contribute to cytotoxicity.[9] |
It is crucial to note that the cytotoxicity of any delivery system is not absolute and can be influenced by a multitude of factors including the specific cell type being tested, the concentration of the delivery system, and the duration of exposure.
Essential In Vitro Cytotoxicity Assays
A multi-pronged approach to cytotoxicity testing is essential to build a robust safety profile. Below are three commonly employed assays, each interrogating a different aspect of cellular health.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability[7]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[7].
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
LDH Release Assay: Detecting Membrane Damage
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.
Experimental Workflow: LDH Release Assay
Caption: Workflow for assessing cytotoxicity via the LDH release assay.
Caspase Activity Assay: Unveiling Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism to consider when evaluating cytotoxicity. Caspase enzymes are central to the apoptotic process[10]. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide specific insights into whether a drug delivery system induces this form of cell death[11].
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified signaling pathway of caspase-mediated apoptosis.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of your cytotoxicity data, adherence to well-defined protocols is paramount.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the phenylproline-based drug delivery system. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Preparation and Treatment: Seed and treat cells as described in the MTT assay protocol (steps 1 and 2). Ensure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer)[12].
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1,000 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[13].
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light[13][14].
-
Stop Reaction: Add 50 µL of the stop solution to each well[13].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[14].
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Conclusion and Future Directions
The evaluation of cytotoxicity is a non-negotiable step in the development of novel drug delivery systems. Phenylproline-based peptides represent a promising avenue for targeted therapies, and initial findings suggest they can be designed to have low cytotoxicity[8][15]. However, a rigorous and multi-faceted approach to cytotoxicity testing, employing assays such as MTT, LDH, and caspase activity, is essential to fully characterize their safety profile.
As the field advances, it will be crucial to establish standardized protocols for assessing the cytotoxicity of these peptide-based systems to ensure comparability of data across different studies. Further research should also focus on understanding the structure-toxicity relationships of phenylproline-containing peptides to guide the design of even safer and more effective drug delivery vehicles.
References
-
Cytotoxicity of the peptide in vitro and ex vivo. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides. (2018). eLife. [Link]
-
Novel Cell Penetrating Peptide For Drug Delivery. (2022). UCR Flintbox. [Link]
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PTD4 Peptide Increases Neural Viability in an In Vitro Model of Acute Ischemic Stroke. (2020). International Journal of Molecular Sciences. [Link]
-
cytotoxicity mtt assay: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 8, 2024, from [Link]
-
pH-Responsive Peptide Nanoparticles Deliver Macromolecules to Cells via Endosomal Membrane Nanoporation. (2014). ACS Nano. [Link]
-
Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin. (2012). Antimicrobial Agents and Chemotherapy. [Link]
-
In vitro cytotoxicity unlabeled-and labeled-peptides. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
An investigation on the cytotoxicity and caspase-mediated apoptotic effect of biologically synthesized gold nanoparticles using Cardiospermum halicacabum on AGS gastric carcinoma cells. (2018). Artificial Cells, Nanomedicine, and Biotechnology. [Link]
-
Experimental considerations on the cytotoxicity of nanoparticles. (2011). Journal of Nanobiotechnology. [Link]
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Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. (2022). Frontiers in Pharmacology. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2016). MethodsX. [Link]
-
Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. (2015). Journal of the American Chemical Society. [Link]
-
Therapeutic peptides and their delivery using lipid-based nanoparticles. (2022). Expert Opinion on Drug Delivery. [Link]
-
Cell-Penetrating Peptides in Diagnosis and Treatment of Human Diseases: From Preclinical Research to Clinical Application. (2020). Frontiers in Pharmacology. [Link]
-
Comparison of Efficacy and Toxicity of Lipid Based and Polymeric Nano Drug Delivery Systems. (2011). Journal of Drug Delivery. [Link]
-
Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Delivery Systems. (2024). Pharmaceutics. [Link]
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The colorimetric based assays for detection of caspase-3 activity... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 8, 2024, from [Link]
-
Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (2023). International Journal of Molecular Sciences. [Link]
-
Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (2020). Pharmaceutics. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2023). International Journal of Molecular Sciences. [Link]
-
Lipid-Polymer Hybrid Nanoparticles as a Smart Drug Delivery System for Peptide/Protein Delivery. (2023). Pharmaceutics. [Link]
-
Polymeric Versus Lipid Nanoparticles: Comparative Study of Nanoparticulate Systems as Indomethacin Carriers. (2015). Current Drug Delivery. [Link]
-
Programmed Cell Death: Molecular Mechanisms and Implications for Safety Assessment of Nanomaterials. (2012). Accounts of Chemical Research. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2023). Bio-protocol. [Link]
-
Chapter 4 - Science Publishing Group. (n.d.). Retrieved February 8, 2024, from [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Boster Bio. Retrieved February 8, 2024, from [Link]
-
Schematic diagrams of MTT assay protocols with (a) conventional and (b) alternative method. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Toxicology of Nanoparticles in Drug Delivery. (2022). Nanomaterials. [Link]
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- 5. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
1-Phenylproline proper disposal procedures
Executive Summary & Chemical Profile
1-Phenylproline (CAS: 63236-47-9 for the (S)-enantiomer) is a non-natural, N-aryl amino acid derivative.[1][2] Unlike its parent compound (Proline), the N-phenyl substitution significantly alters its lipophilicity, electronic properties, and environmental impact.[1][2] It is frequently used as a chiral catalyst in organocatalysis or a building block in peptidomimetic drug design.
Operational Directive: Due to the N-phenyl moiety, this compound must be treated with higher environmental precautions than standard amino acids. It exhibits characteristics of aquatic toxicity and skin/eye irritation .[3] Under no circumstances should this compound be disposed of via sanitary sewer systems.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 1-Phenylpyrrolidine-2-carboxylic acid |
| CAS Number | 63236-47-9 (General/S-isomer) |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Functional Groups | Carboxylic Acid, Tertiary Amine (N-Aryl) |
| Physical State | Solid (typically off-white powder) |
| Solubility | Soluble in organic solvents (DCM, MeOH); limited water solubility compared to Proline.[1][2][4] |
Hazard Identification & Risk Assessment
Effective disposal begins with accurate hazard characterization. While standard Safety Data Sheets (SDS) for niche intermediates can be sparse, the structural class (N-aryl amine) dictates the following safety profile.
GHS Classification (Derived from Structural Class)
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][4][5] |
| Aquatic Toxicity | H410 * | Very toxic to aquatic life with long-lasting effects.[1][2][3] |
*Note: N-phenyl substituted heterocycles are known marine pollutants.[1][2] In the absence of specific LC50 data for this compound, the "Precautionary Principle" mandates treating it as an Aquatic Acute 1 hazard.[1][2]
Critical Chemical Incompatibilities
-
Nitrosating Agents: Although a tertiary amine, this compound can interact with nitrites or nitrous acid under acidic conditions.[1][2] Strictly segregate from diazotization waste streams to prevent the formation of carcinogenic N-nitroso species.[1][2]
-
Strong Oxidizers: The electron-rich N-phenyl ring makes this compound susceptible to vigorous oxidation.[1][2] Segregate from permanganates, perchlorates, and concentrated nitric acid.
Personal Protective Equipment (PPE) Matrix
Before handling waste, ensure the following barrier protection is in place.
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Min.[1][2] 0.11 mm thickness) | Provides adequate barrier against solid particulates and incidental solvent contact. |
| Respiratory | N95 (Solid) or Fume Hood (Solution) | Prevents inhalation of fine particulates (H335 risk).[2] |
| Eye Protection | Chemical Safety Goggles | Tightly fitting goggles are required; safety glasses are insufficient for powders that may drift. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection; use Tyvek sleeves if handling kilogram quantities.[2] |
Disposal Decision Logic & Workflow
The disposal pathway is determined by the physical state of the waste. Follow this decision matrix to ensure regulatory compliance (RCRA/EPA) and environmental safety.
Disposal Decision Tree (DOT Visualization)
Caption: Operational workflow for segregating this compound waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, spill cleanup materials, contaminated weighing boats.
-
Containment: Transfer the solid material into a clear polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: If bagging, place the first bag inside a second bag (double-bagging) to prevent rupture during transport.
-
Labeling: Affix a Hazardous Waste label.
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area.
-
Disposal: Hand off to EHS for high-temperature incineration.
Protocol B: Solution Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates from synthesis, rotary evaporator traps.
-
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol).
-
Segregation:
-
Halogenated: Pour into the red/dedicated Halogenated Waste carboy.
-
Non-Halogenated: Pour into the clear/dedicated Flammable Organic Waste carboy.
-
-
pH Check (Aqueous Only): If the waste is primarily water (e.g., from an extraction workup):
-
Rinsing: Triple-rinse the empty reaction vessel with a small volume of acetone. Add this rinse to the Organic Waste container, not the sink.
Protocol C: Spill Management (Emergency Response)
Applicability: Accidental release of >1g of material.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Up: Don nitrile gloves, goggles, and an N95 mask.
-
Contain: Cover the spill with a damp paper towel (to suppress dust) or an inert absorbent (Vermiculite).
-
Clean: Scoop the material into a waste bag. Wipe the surface with water and soap.[5]
-
Dispose: Treat all cleanup materials as Protocol A (Solid Waste) .
Regulatory Compliance & Verification
-
EPA/RCRA Status: this compound is not explicitly P-listed or U-listed.[1][2] However, it must be managed as a Characteristic Waste if mixed with flammable solvents (D001) or as a generic hazardous chemical due to its toxicity profile.
-
Drain Disposal Prohibition: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, N-aryl compounds are restricted from sewer discharge due to interference with biological treatment systems and potential bioaccumulation.[2]
Self-Validation Step: Before finalizing the waste tag, ask: Does this container hold oxidizers (Nitric acid/Peroxides)? If yes, STOP . Do not mix this compound waste with oxidizers; it requires a separate "Oxidizer" waste stream to prevent exothermic reaction.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11106179, this compound.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


